Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydrobenzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8(12)5-3-2-4-6-7(5)11-9(13)10-6/h2-4H,1H3,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULWXRHKQXZHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (860187-45-7), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] The narrative emphasizes the rationale behind strategic synthetic decisions, from the selection of starting materials to the optimization of reaction conditions. Detailed, step-by-step protocols for the synthesis of the key diamine intermediate and its subsequent cyclization are provided, supported by mechanistic insights and data presentation. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical and scientifically grounded approach to the synthesis of substituted benzimidazolone scaffolds.
Introduction and Strategic Overview
The benzimidazolone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The target compound, this compound, incorporates this key heterocycle with a strategically placed carboxylate group, making it a valuable building block for further chemical elaboration.
A logical retrosynthetic analysis of the target molecule points to a two-stage synthetic strategy:
-
Formation of a Key Precursor: The synthesis of an appropriately substituted ortho-phenylenediamine, specifically Methyl 2,3-diaminobenzoate.
-
Cyclization: The construction of the 2-oxo-imidazole ring via intramolecular cyclization using a suitable one-carbon carbonyl source.
This guide will detail a reliable pathway that begins with the reduction of a commercially available nitroaromatic compound, followed by a standard esterification and a highly efficient cyclization reaction.
Synthesis of Key Precursor: Methyl 2,3-diaminobenzoate
The cornerstone of this synthesis is the preparation of the diamine precursor. The journey begins with 2-amino-3-nitrobenzoic acid, which undergoes catalytic hydrogenation to yield 2,3-diaminobenzoic acid, followed by esterification.
Stage 1: Catalytic Hydrogenation of 2-Amino-3-nitrobenzoic Acid
The selective reduction of the nitro group in the presence of an amino and a carboxylic acid group is most effectively and cleanly achieved through catalytic hydrogenation.
-
Rationale for Methodology: Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for this transformation.[4][5] It offers high chemoselectivity, avoiding the reduction of the carboxylic acid or the benzene ring. The reaction proceeds under mild conditions with hydrogen gas, and the primary byproduct is water, making it an environmentally benign ("green") choice. The catalyst can be easily removed by simple filtration, simplifying the product workup.
Experimental Protocol 1: Synthesis of 2,3-Diaminobenzoic Acid[4][5]
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-amino-3-nitrobenzoic acid (1 equivalent) in methanol (approx. 10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.1-0.2 g per gram of starting material) to the solution.
-
Hydrogenation: Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically ambient pressure to 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2,3-diaminobenzoic acid as a solid, which can be used in the next step, often without further purification.
Stage 2: Fischer Esterification to Methyl 2,3-diaminobenzoate
With the diamino acid in hand, the next step is the protection of the carboxylic acid as a methyl ester. A classic Fischer esterification is well-suited for this purpose.
-
Rationale for Methodology: Reacting the carboxylic acid with a large excess of methanol in the presence of a strong acid catalyst (such as sulfuric acid or thionyl chloride) drives the equilibrium towards the ester product.[6][7] Thionyl chloride is particularly effective as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol, and the byproducts (SO₂ and HCl) are gaseous, further driving the reaction to completion.
Experimental Protocol 2: Synthesis of Methyl 2,3-diaminobenzoate
-
Reaction Setup: Suspend 2,3-diaminobenzoic acid (1 equivalent) in anhydrous methanol (20 volumes). Cool the mixture in an ice bath to 0°C.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2-1.5 equivalents) dropwise to the stirred suspension over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Work-up: Remove the solvent by evaporation under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Separate the organic layer, and wash it sequentially with water and saturated brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford Methyl 2,3-diaminobenzoate.
Core Synthesis: Cyclization to the Benzimidazolone Ring
The final and key step is the formation of the heterocyclic ring. The reaction of an ortho-phenylenediamine with a carbonylating agent is a classic and efficient method for constructing benzimidazolones.
-
Rationale for Reagent Choice: While reagents like phosgene or urea can be used[8], 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for this transformation.[9] CDI is a solid, non-volatile, and significantly safer alternative to phosgene gas. It acts as a phosgene equivalent, activating one amine group which then undergoes rapid intramolecular cyclization with the adjacent amine, releasing imidazole as a soluble byproduct. This method is known for its high yields and mild reaction conditions.
Overall Synthetic Pathway
Caption: Overall synthetic route to the target compound.
Cyclization Mechanism with CDI
The reaction proceeds via an initial acylation of one of the amino groups by CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is perfectly positioned for a rapid intramolecular nucleophilic attack by the second amino group, which closes the five-membered ring and eliminates a molecule of imidazole.
Caption: Mechanism of CDI-mediated cyclization.
Experimental Protocol 3:
-
Reaction Setup: Dissolve Methyl 2,3-diaminobenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF, approx. 20 mL per gram).
-
Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI, 1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC for the consumption of the starting material.
-
Work-up: Once the reaction is complete, add water to the mixture to quench any unreacted CDI.
-
Isolation: The product often precipitates from the solution upon addition of water. If not, concentrate the mixture under reduced pressure to remove the THF. The resulting aqueous slurry can be filtered.
-
Purification: Wash the collected solid with water, followed by a cold non-polar solvent like diethyl ether or hexane to remove any residual impurities. The product is typically obtained in high purity, but can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.
Data Summary and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques including NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 2,3-Diaminobenzoic Acid | C₇H₈N₂O₂ | 152.15 | 603-81-6 | Dark brown solid[5] |
| Methyl 3,4-diaminobenzoate* | C₈H₁₀N₂O₂ | 166.18 | 36692-49-6 | White to light brown powder[7][10] |
| Target Product | C₉H₈N₂O₃ | 192.17 | 860187-45-7 | Off-white to pale solid[1] |
*Data for the closely related 3,4-isomer is provided for comparison.
Conclusion
This guide outlines a logical, efficient, and reliable three-step synthesis for this compound. The chosen pathway relies on well-established, high-yielding chemical transformations, prioritizing safety and operational simplicity. The use of catalytic hydrogenation for nitro reduction and carbonyldiimidazole for the final cyclization represents a modern, robust approach to constructing this valuable benzimidazolone building block. The detailed protocols and mechanistic rationale provided herein serve as a solid foundation for researchers undertaking the synthesis of this compound and its derivatives.
References
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). MDPI. Retrieved from [Link]
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Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. Retrieved from [Link]
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Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2018). PMC - NIH. Retrieved from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved from [Link]
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Synthesis of Benimidazole from o- Phynylenediamine.pptx. (n.d.). Slideshare. Retrieved from [Link]
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List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
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One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2017). PMC - NIH. Retrieved from [Link]
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Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (n.d.). PubMed. Retrieved from [Link]
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Carbodiimide. (n.d.). Wikipedia. Retrieved from [Link]
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METHYL 2,3-DIHYDRO-3-PHENYL-2-THIOXO-1H-IMIDAZOLE-4-CARBOXYLATE. (n.d.). gsrs. Retrieved from [Link]
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Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][6][8][11][12]tetrazine-8-carboxylates and -carboxamides. (2011). PMC - NIH. Retrieved from [Link]
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A review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
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The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2017). PMC - NIH. Retrieved from [Link]
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2,3-Dihydro-2-oxo-1 H -benzimidazole-1-carboxamides with Selective Affinity for the 5-HT 4 Receptor. (2001). ResearchGate. Retrieved from [Link]
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Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole core is recognized as a privileged scaffold, appearing in numerous biologically active molecules.[1][2] This document delineates the compound's core chemical and physical properties, offers predictive insights into its spectroscopic profile, and presents a detailed, plausible synthetic pathway. Furthermore, it explores the molecule's chemical reactivity and derivatization potential, positioning it as a versatile building block for the development of novel therapeutics and functional materials. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this valuable chemical intermediate.
Molecular Profile and Physicochemical Properties
This compound (also known as Methyl 2-Oxo-2,3-dihydrobenzimidazole-4-carboxylate) is a substituted benzimidazolone. The core structure consists of a benzene ring fused to an imidazolone ring, with a methyl carboxylate group at position 4. This arrangement of functional groups dictates its chemical behavior and potential for further modification.
| Property | Value | Source |
| CAS Number | 860187-45-7 | [3][4][5] |
| Molecular Formula | C₉H₈N₂O₃ | [3][6] |
| Molecular Weight | 192.17 g/mol | [3][6] |
| Appearance | (Predicted) White to off-white solid | |
| Storage | 2-8°C, under dry, inert atmosphere | [6] |
Predicted Physicochemical Data
Computational models provide valuable insights into the molecule's behavior in biological and chemical systems. These parameters are crucial for assessing its potential as a drug candidate fragment, for example, in the context of Lipinski's Rule of Five.
| Descriptor | Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 75.21 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value < 140 Ų is generally favorable.[3] |
| LogP (Octanol-Water Partition Coeff.) | 1.0551 | Measures lipophilicity, which influences solubility, absorption, and plasma protein binding.[3] |
| Hydrogen Bond Donors | 2 | The two N-H groups can participate in hydrogen bonding, crucial for receptor-ligand interactions.[3] |
| Hydrogen Bond Acceptors | 4 | The three oxygen atoms and one nitrogen can act as hydrogen bond acceptors.[3] |
| Rotatable Bonds | 1 | Relates to conformational flexibility; fewer rotatable bonds generally improve oral bioavailability.[3] |
The molecule's structure, featuring both polar (amide, ester, N-H) and nonpolar (benzene ring) regions, suggests moderate solubility in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.
Anticipated Spectroscopic Signatures
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons (3H): Expect three signals in the aromatic region (~7.0-7.8 ppm). The protons on the benzene ring will exhibit coupling patterns (doublets, triplets) characteristic of a 1,2,3-trisubstituted ring.
-
N-H Protons (2H): Two broad singlets are anticipated in the downfield region (~10-12 ppm), corresponding to the two amide-like protons of the imidazolone ring. Their chemical shift can be sensitive to concentration and solvent.
-
Methyl Protons (3H): A sharp singlet is expected around 3.8-3.9 ppm, corresponding to the methyl group of the ester.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbons (2C): Two distinct signals in the downfield region are expected. The urea-like carbonyl of the imidazolone ring should appear around 150-155 ppm, while the ester carbonyl will be further downfield, typically ~165-170 ppm.
-
Aromatic/Heterocyclic Carbons (7C): Signals corresponding to the seven sp² carbons of the fused ring system will be present in the 105-140 ppm range.
-
Methyl Carbon (1C): A signal for the ester's methyl carbon is expected around 52 ppm.
-
-
Infrared (IR) Spectroscopy (ATR):
-
N-H Stretching: A broad band in the range of 3100-3300 cm⁻¹ is characteristic of the N-H groups involved in hydrogen bonding.
-
C=O Stretching: Two distinct carbonyl peaks are predicted. The lactam (urea) carbonyl typically absorbs at a higher frequency (~1700-1720 cm⁻¹) than the ester carbonyl (~1680-1700 cm⁻¹), although conjugation and hydrogen bonding can influence these positions.
-
C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: A strong signal for the ester C-O bond is expected around 1200-1300 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The primary molecular ion peak (M⁺) for C₉H₈N₂O₃ would be observed at m/z = 192.17. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Common fragmentation patterns could include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methyl carboxylate group (-COOCH₃, m/z 59).
-
Synthesis and Purification Workflow
The synthesis of 2-oxo-benzimidazoles typically involves the cyclization of an o-phenylenediamine derivative with a one-carbon carbonyl source. For the target molecule, a logical precursor is Methyl 2,3-diaminobenzoate. A safe and efficient carbonylating agent for this transformation is 1,1'-Carbonyldiimidazole (CDI).
Caption: Proposed synthesis of the target compound via CDI-mediated cyclization.
Detailed Experimental Protocol
This protocol is a representative methodology based on established chemical principles for benzimidazolone synthesis. Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2,3-diaminobenzoate (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material (approx. 0.1 M concentration).
-
Reagent Addition: While stirring at room temperature under a nitrogen atmosphere, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes. The use of CDI is a strategic choice as it is a safer, solid alternative to gaseous phosgene or liquid triphosgene, and the reaction byproducts are benign (imidazole and CO₂).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting diamine.
-
Cyclization: After the initial adduct formation, heat the reaction mixture to reflux (approx. 66°C in THF) for 4-6 hours to drive the intramolecular cyclization and elimination of imidazole.
-
Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting crude solid, add water and stir vigorously. The product is expected to be poorly soluble in water, while the imidazole byproduct will dissolve. Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove any nonpolar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product as a crystalline solid.
Chemical Reactivity and Derivatization Potential
The true value of this molecule lies in its potential as a scaffold. It possesses two primary sites for chemical modification: the nucleophilic nitrogen atoms of the imidazolone ring and the electrophilic ester group.
Caption: Key derivatization pathways from the core molecule.
N-H Functionalization
The two N-H protons are acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH), rendering the nitrogen atoms nucleophilic. This allows for:
-
N-Alkylation: Reaction with alkyl halides (R-X) or other electrophiles to introduce alkyl, benzyl, or other functional groups. This is a common strategy to modulate lipophilicity and explore new binding interactions in drug candidates.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.
Ester Group Modification
The methyl ester is a versatile handle for extending the molecular framework.
-
Hydrolysis: Saponification using a base like lithium hydroxide or sodium hydroxide will convert the ester to the corresponding carboxylic acid. This introduces a new functional group that is invaluable for forming amide bonds or serving as a key pharmacophoric element.
-
Amidation: The carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDCI) to generate a library of amide derivatives. This is a powerful technique in drug discovery for rapidly exploring structure-activity relationships (SAR). Direct amidation from the ester is also possible but often requires harsher conditions.
Applications in Research and Development
The 2-benzimidazolone scaffold is a cornerstone in modern medicinal chemistry. Derivatives have shown a remarkable range of biological activities, making this compound a highly valuable starting material.
-
Drug Discovery: The core is present in compounds developed as serotonin receptor antagonists and agonists, which are relevant for gastrointestinal and neurological disorders.[7][8][9] It also serves as a foundation for developing potent anticancer agents, including those that target DNA topoisomerase or stabilize p53.[10][11] The diverse biological profile of this scaffold extends to antifungal, antiviral, and anti-inflammatory activities.[2]
-
Materials Science: The rigid, planar, and electron-rich nature of the benzimidazole system makes it a candidate for creating fluorescent probes and other optical materials.[6] The sites for derivatization allow for the fine-tuning of photophysical properties.
Safety and Handling
-
Handling: As with all fine chemicals, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.[6]
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An In-depth Technical Guide to the Characterization of Dabrafenib Mesylate (GSK2118436)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, developed under the code GSK2118436 and marketed as its mesylate salt, is a potent and selective inhibitor of RAF kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway, when constitutively activated by mutations in the BRAF gene, becomes a critical driver in the proliferation of various cancer cells, most notably in melanoma.[2][4] This guide provides a comprehensive overview of the essential characterization data for dabrafenib mesylate, offering insights into its physicochemical properties, biological activity, and the analytical methodologies pertinent to its study in a research and drug development context.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development, influencing formulation, pharmacokinetics, and bioavailability. Dabrafenib mesylate (CAS 1195768-06-9) is a white to slightly colored solid.[4]
| Property | Value | Source |
| Chemical Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, methanesulfonate salt | [4] |
| Molecular Formula | C23H20F3N5O2S2.CH3SO3H | |
| Molecular Weight | 615.66 g/mol | |
| Solubility | Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO (up to 50 mM). | [4] |
| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole) | [4] |
| Log P | 2.9 | [4] |
The solubility profile of dabrafenib mesylate highlights the challenges in formulating this compound for oral administration and underscores the importance of the mesylate salt form in improving its physicochemical properties for clinical use.[2]
Biological Activity and Mechanism of Action
Dabrafenib is a highly selective ATP-competitive inhibitor of RAF kinases.[3][5] Its primary targets are the mutated forms of BRAF, particularly BRAF V600E, which is prevalent in a significant percentage of melanomas.[1][2]
Kinase Inhibitory Activity
The potency of dabrafenib has been characterized through in vitro kinase assays, revealing its high affinity for the target kinases.
| Kinase | IC50 (nM) |
| B-RafV600E | 0.8 |
| B-RafV600K | 0.5 |
| B-RafV600D/R | (Effective Inhibition) |
| Wild-type B-Raf | 3.2 |
| c-Raf | 5.0 |
Source:[6]
This data demonstrates the remarkable selectivity of dabrafenib for the mutated forms of B-Raf over its wild-type counterpart and other kinases, which is a critical factor in its therapeutic window. The compound exhibits selectivity over a broad panel of 270 other kinases.
Cellular Activity and Signaling Pathway
Dabrafenib effectively suppresses the downstream signaling of the MAPK pathway by inhibiting the mutated BRAF kinase. This leads to a reduction in the phosphorylation of MEK and ERK, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in BRAF-mutant cancer cells.[6]
Figure 1: Simplified schematic of the MAPK signaling pathway and the inhibitory action of Dabrafenib on the constitutively active BRAF V600E mutant kinase.
Pharmacokinetics and Metabolism
The metabolic fate of dabrafenib is primarily governed by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[4] These enzymes are responsible for the formation of hydroxy-dabrafenib, which is subsequently oxidized to carboxy-dabrafenib.[4] Carboxy-dabrafenib can then be non-enzymatically decarboxylated to form desmethyl-dabrafenib.[4]
Figure 2: Metabolic pathway of Dabrafenib.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of dabrafenib against various RAF kinases.
Materials:
-
Recombinant human RAF kinases (B-RafV600E, wild-type B-Raf, c-Raf)
-
ATP
-
Kinase buffer
-
Substrate peptide
-
Dabrafenib stock solution (in DMSO)
-
Detection reagent
Procedure:
-
Prepare serial dilutions of dabrafenib in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted dabrafenib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of dabrafenib on BRAF-mutant cancer cell lines.
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375, SK-MEL-28)[1][6]
-
Complete cell culture medium
-
Dabrafenib stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of dabrafenib or DMSO (vehicle control).
-
Incubate for 72 hours.
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Determine the IC50 values for cell growth inhibition.
Conclusion
The characterization of dabrafenib mesylate reveals a highly potent and selective inhibitor of mutant BRAF kinases with a well-defined mechanism of action. Its favorable physicochemical and pharmacokinetic properties have enabled its successful development as a targeted therapy for BRAF-mutant cancers. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of dabrafenib and to explore its potential in new therapeutic contexts.
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Therapeutic Goods Administration (TGA). (2014). Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. [Link]
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Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]
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King, A. J., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central, PMC3642194. [Link]
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Patsnap Synapse. Dabrafenib Mesylate - Drug Targets, Indications, Patents. [Link]
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Azoulay, S., et al. (2012). Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 (Dabrafenib), Mediated by NRAS or MEK Mutations. Molecular Cancer Therapeutics, 11(4), 909–920. [Link]
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Falchook, G. S., et al. (2014). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research, 20(18), 4786–4795. [Link]
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Physical and chemical properties of Methyl 2-oxo-2,3-dihydrobenzimidazole-4-carboxylate
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-oxo-2,3-dihydrobenzimidazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-oxo-2,3-dihydrobenzimidazole-4-carboxylate (CAS RN: 860187-45-7) is a heterocyclic organic compound featuring a benzimidazolone core. This scaffold, a fusion of benzene and an oxo-imidazole ring, is a privileged structure in medicinal chemistry and drug development. Benzimidazole derivatives are known to exhibit a wide array of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties, making them a focal point of intensive research.[1][2]
This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of Methyl 2-oxo-2,3-dihydrobenzimidazole-4-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with field-proven insights into its characterization, reactivity, and synthetic utility. We will explore not just the "what" of its properties but the "why" behind its behavior and the experimental choices made in its analysis, offering a robust framework for its application as a versatile building block in the synthesis of novel therapeutic agents.
Section 1: Core Molecular and Physical Properties
The foundational characteristics of a compound dictate its handling, formulation, and behavior in both chemical and biological systems. This section outlines the fundamental molecular and physical data for Methyl 2-oxo-2,3-dihydrobenzimidazole-4-carboxylate.
Caption: Chemical structure of Methyl 2-oxo-2,3-dihydrobenzimidazole-4-carboxylate.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Registry Number | 860187-45-7 | [3][4][5][6] |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.174 g/mol | [4] |
| Appearance | Yellow to colorless solid | [3][4] |
| Melting Point | 260-263°C (lit.) | [3][4] |
| Boiling Point | Not available | [3][4] |
| Synonyms | Methyl 2-oxo-1,3-dihydrobenzimidazole-4-carboxylate; Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate | [6] |
| Storage Conditions | Sealed in a dry environment, store at 4 to 8 °C | [4] |
Expert Insights on Solubility and Handling
While explicit solubility data is not widely published, the molecular structure provides strong indicators. The presence of two N-H protons and three oxygen atoms allows for hydrogen bonding, suggesting some polarity. However, the rigid, fused aromatic system contributes significant nonpolar character.
-
Aqueous Solubility: Expected to be very low in water.
-
Organic Solubility: Likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), particularly with gentle heating. Limited solubility is expected in less polar solvents like ethyl acetate or dichloromethane.
-
Handling and Stability: The high melting point indicates strong intermolecular forces and good thermal stability, simplifying handling and storage. As a solid, it is not expected to be volatile. Standard laboratory precautions for handling fine chemical powders should be observed.
Section 2: Spectroscopic Profile and Characterization
A definitive spectroscopic analysis is critical for structure verification and quality control. While a public, unified dataset for this specific molecule is scarce, a reliable spectroscopic profile can be predicted based on its functional groups and validated by comparison with closely related benzimidazole analogues.[7][8]
Predicted Spectroscopic Features
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
Aromatic Protons: Three protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm), exhibiting characteristic splitting patterns (doublets, triplets) based on their coupling.
-
N-H Protons: Two distinct, broad singlets are anticipated in the downfield region (δ 10.0-12.0 ppm). The use of DMSO-d₆ is causal here, as it forms hydrogen bonds with the N-H protons, slowing their exchange rate and shifting them downfield, which prevents their signal from being lost in the baseline.
-
Methyl Protons: A sharp, integrating to 3H, is expected around δ 3.8-3.9 ppm, characteristic of a methyl ester.
-
-
¹³C NMR Spectroscopy (in DMSO-d₆):
-
Carbonyl Carbons: Two signals are expected in the downfield region: the ester carbonyl (~165-170 ppm) and the urea-like carbonyl of the oxo-group (~150-155 ppm).
-
Aromatic Carbons: Six distinct signals for the benzene and imidazole ring carbons are expected between δ 100-140 ppm.
-
Methyl Carbon: A signal for the ester's methyl group should appear upfield, around δ 50-55 ppm.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
N-H Stretching: A broad absorption band between 3200-3400 cm⁻¹ is characteristic of the N-H groups involved in hydrogen bonding.
-
C=O Stretching: Two strong, sharp peaks are predicted. The ester carbonyl should appear around 1700-1730 cm⁻¹, while the cyclic urea carbonyl will likely absorb at a lower frequency, around 1670-1690 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching will produce several absorptions in the 1450-1600 cm⁻¹ region.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
The primary objective is to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated from the molecular formula C₉H₈N₂O₃. This technique is a cornerstone of a self-validating protocol, providing unambiguous confirmation of the molecular formula that NMR and IR can only suggest.
-
Experimental Protocol: A Self-Validating Workflow for Structural Confirmation
This protocol ensures trustworthiness by integrating multiple, complementary analytical techniques.
Caption: Proposed synthetic pathway for Methyl 2-oxo-2,3-dihydrobenzimidazole-4-carboxylate.
Methodology Explained:
-
Reaction Setup: Methyl 2,3-diaminobenzoate is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF).
-
Carbonyl Insertion: A carbonyl source, such as 1,1'-Carbonyldiimidazole (CDI), is added portion-wise at room temperature. The choice of CDI is causal; it is a safer, solid alternative to hazardous reagents like phosgene gas and typically leads to clean reactions with imidazole and HCl as byproducts, which can be easily managed.
-
Cyclization: The reaction mixture is heated to reflux to drive the intramolecular cyclization, where the second amino group displaces an imidazole moiety (from CDI), forming the stable 5-membered ring.
-
Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated, often by precipitation or extraction, followed by recrystallization or column chromatography to yield the pure compound.
Significance in Drug Development
This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate or scaffold . Its value lies in:
-
Structural Rigidity: The fused ring system provides a rigid framework, which can be advantageous for binding to specific protein targets by reducing the entropic penalty of binding.
-
Functional Handles: The presence of two distinct reactive sites (N-H and the ester) allows for the systematic and combinatorial synthesis of libraries of new chemical entities for high-throughput screening.
-
Proven Pharmacophore: The benzimidazole core is a well-established and successful pharmacophore, increasing the probability that derivatives of this scaffold will exhibit biological activity. [1]
Conclusion
Methyl 2-oxo-2,3-dihydrobenzimidazole-4-carboxylate is a stable, well-defined chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its physical properties, characterized by a high melting point and solid-state form, make it easy to handle and store. The compound's rich chemical reactivity, centered on its N-H and ester functionalities, provides chemists with versatile handles for constructing complex molecular architectures. By understanding its spectroscopic signature, reactivity, and synthetic origins, researchers are well-equipped to leverage this valuable building block in the rational design and development of next-generation therapeutics.
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Title: CAS RN 860187-45-7 | Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate Source: HFC an A2B Chemicals Company URL: [Link]
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Title: Supporting Information - RSC Source: The Royal Society of Chemistry URL: [Link]
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Title: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate Source: PubChem URL: [Link]
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Title: 2-Oxo-2,3-dihydro-1H-benzo[d]iMidazole-4-carboxylic acid Source: ChemBK URL: [Link]
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Title: Methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benz-imidazole-7-carboxylate Source: PubChem URL: [Link]
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Title: 2,3-Dihydro-2-oxo-1 H -benzimidazole-1-carboxamides with Selective Affinity for the 5-HT 4 Receptor Source: ResearchGate URL: [Link]_
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Title: 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor Source: PubMed URL: [Link]
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Title: Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate Source: PubChem URL: [Link]
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Title: 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid Source: PubChem URL: [Link]
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Title: The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[3][4][5][7]etrazine-8-carboxylates and -carboxamides Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists Source: PubMed URL: [Link]
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Starting materials for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate synthesis
An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Abstract
This compound is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key building block for various pharmacologically active agents, including potent 5-HT4 receptor antagonists.[1] This guide provides a comprehensive examination of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the rationale behind key strategic decisions. We will dissect the synthesis of the crucial precursor, methyl 2,3-diaminobenzoate, and subsequently explore the comparative efficacy and mechanics of different carbonyl insertion methods for the final cyclization, including the use of urea and 1,1'-carbonyldiimidazole (CDI). This document is intended for researchers, chemists, and professionals in drug development seeking a detailed, field-proven understanding of this synthetic process.
Core Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of the benzimidazolone core hinges on a classical and robust strategy: the cyclization of an ortho-phenylenediamine derivative with a suitable one-carbon carbonyl source. Our target molecule, this compound, dictates the specific substitution pattern required on the diamine precursor.
A retrosynthetic disconnection of the target molecule reveals two primary components:
-
The Benzene Ring Precursor: A 1,2,3-trisubstituted benzene ring that must contain two adjacent amine functionalities for cyclization and a methyl carboxylate group at the position corresponding to C4 of the final product. This leads directly to Methyl 2,3-diaminobenzoate as the key intermediate.
-
The C2-Carbonyl Source: A reagent capable of inserting a carbonyl group between the two amino groups to form the 5-membered heterocyclic ring.
This analysis establishes a clear, two-stage synthetic strategy: the preparation of the key diamine intermediate, followed by its cyclization.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of the Key Precursor: Methyl 2,3-diaminobenzoate
The most direct and widely adopted route to Methyl 2,3-diaminobenzoate begins with the corresponding nitro-substituted aromatic compound, Methyl 2-amino-3-nitrobenzoate . The synthesis is achieved through the selective reduction of the nitro group.
Starting Material: Methyl 2-amino-3-nitrobenzoate
This precursor is typically prepared from 2-amino-3-nitrobenzoic acid (also known as 3-nitroanthranilic acid) via Fischer esterification. The parent acid itself can be synthesized from commercially available materials.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical step. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and mild conditions, which preserve the ester functionality.
-
Catalyst: Palladium on activated carbon (10% Pd/C) is the standard catalyst for this transformation.[2][3] It offers excellent activity and selectivity.
-
Hydrogen Source: The reaction is conducted under a hydrogen atmosphere.[3]
-
Solvent: A polar protic solvent like methanol is ideal as it readily dissolves the starting material and is compatible with the hydrogenation process.[2]
The causality for this choice is clear: alternative reducing agents (e.g., metals in acid like Sn/HCl) can lead to harsher conditions and more complex workups, potentially hydrolyzing the methyl ester. Catalytic hydrogenation ensures a clean conversion with minimal byproduct formation.
Experimental Protocol 1: Synthesis of Methyl 2,3-diaminobenzoate
-
Setup: To a solution of Methyl 2-amino-3-nitrobenzoate (1.0 eq) in methanol (MeOH), carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.1 eq by weight).
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a positive H₂ atmosphere (typically balloon pressure is sufficient for lab scale).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress is monitored by the cessation of hydrogen uptake.[3] Alternatively, Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting material.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.[2][3] The filter cake should be washed with additional methanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield Methyl 2,3-diaminobenzoate, which is often a dark solid and can be used in the next step without extensive purification.[2][3]
Cyclization: Formation of the Benzimidazolone Ring
With the key diamine precursor in hand, the final step involves the introduction of a carbonyl group to effect the ring closure. The choice of reagent for this step is critical and balances reactivity, safety, and cost.
Method A: Urea-Mediated Cyclization
Urea serves as an inexpensive, stable, and safe source of a carbonyl group.[4][5][6] The reaction proceeds by heating the diamine with urea, typically without a solvent or in a high-boiling solvent.
Mechanism Rationale: The reaction is thought to proceed via an initial nucleophilic attack of one amino group on urea to form an intermediate, which then undergoes intramolecular cyclization by the second amino group, eliminating ammonia to drive the reaction to completion.
Caption: Simplified workflow of urea-mediated cyclization.
Experimental Protocol 2: Synthesis via Urea
-
Mixing: Combine Methyl 2,3-diaminobenzoate (1.0 eq) and Urea (1.5-2.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to 130-150 °C. The solids will melt, and the evolution of ammonia gas will be observed.
-
Reaction: Maintain the temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting diamine.
-
Workup: Cool the reaction mixture, which will solidify. Treat the solid with water to dissolve any unreacted urea and inorganic byproducts.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Method B: 1,1'-Carbonyldiimidazole (CDI) Mediated Cyclization
1,1'-Carbonyldiimidazole (CDI) is a highly effective and safer alternative to phosgene for carbonyl insertions.[7][8] It acts as a carbonyl group transfer agent, and its byproducts, imidazole and carbon dioxide, are easily removed.[9][10]
Mechanism Rationale: CDI reacts readily with the amino groups of the diamine. The first addition forms an imidazolyl-carbamoyl intermediate. A subsequent rapid intramolecular nucleophilic attack by the second amino group closes the ring, eliminating a molecule of imidazole. This process is highly efficient and often proceeds at lower temperatures than the urea method.[11]
Caption: Simplified workflow of CDI-mediated cyclization.
Experimental Protocol 3: Synthesis via CDI
-
Setup: Dissolve Methyl 2,3-diaminobenzoate (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Add CDI (1.1 eq), either as a solid portion-wise or as a solution in the same solvent, to the stirred solution of the diamine at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as can be verified by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue. The product, being sparingly soluble, will often precipitate.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. Recrystallization can be performed if higher purity is required.
Data Summary: Comparison of Synthetic Routes
| Parameter | Method A: Urea Cyclization | Method B: CDI Cyclization |
| Carbonyl Source | Urea | 1,1'-Carbonyldiimidazole (CDI) |
| Key Advantages | Low cost, readily available reagent, simple procedure. | Mild reaction conditions, high yields, clean byproducts (imidazole, CO₂).[9] |
| Key Disadvantages | High temperatures required, potential for side reactions. | Higher cost of reagent, requires anhydrous conditions. |
| Typical Solvent | None or high-boiling (e.g., DMF, NMP) | Aprotic (e.g., THF, DCM) |
| Typical Temp. | 130-150 °C | Room Temperature |
| Byproducts | Ammonia (NH₃) | Imidazole, Carbon Dioxide (CO₂) |
| Relative Yield | Good to Excellent | Excellent |
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process commencing with the reduction of Methyl 2-amino-3-nitrobenzoate. The resulting key intermediate, Methyl 2,3-diaminobenzoate, can be efficiently cyclized using several carbonylating agents. For large-scale, cost-effective synthesis, the urea-mediated method presents a viable option. However, for laboratory-scale synthesis where milder conditions and higher purity are paramount, the use of 1,1'-carbonyldiimidazole is superior, offering excellent yields and a cleaner reaction profile. The choice between these methods ultimately depends on the specific requirements of the researcher regarding scale, cost, and desired purity.
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The Benzimidazole Scaffold: A Privileged Framework for Diverse Therapeutic Targeting
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Versatility of the Benzimidazole Core
The benzimidazole heterocycle, a fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to readily interact with a vast array of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1][2] This inherent bio-isosterism has been exploited to develop a multitude of clinically significant drugs with a broad spectrum of pharmacological activities, including anthelmintic, anticancer, antiviral, anti-inflammatory, and antiulcer effects.[3][4][] The chemical tractability of the benzimidazole nucleus, particularly at the 1, 2, and 5/6 positions, provides a fertile ground for synthetic modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[6] This guide will provide an in-depth exploration of the key therapeutic targets of benzimidazole compounds, elucidating their mechanisms of action and outlining pertinent experimental methodologies for their investigation.
Microtubule Dynamics: A Classical Target with Enduring Relevance
One of the most well-established mechanisms of action for benzimidazole compounds is the disruption of microtubule polymerization.[7] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.
Mechanism of Action: Capping the Growing Microtubule
Benzimidazole anthelmintics, such as albendazole and mebendazole, and certain anticancer agents exert their effects by binding to β-tubulin.[8][9] This binding event inhibits the polymerization of tubulin dimers into microtubules, leading to their depolymerization.[8] The disruption of the microtubular network ultimately results in G2/M phase cell cycle arrest and induction of apoptosis. The selectivity of these compounds for parasitic or neoplastic cells over host cells is attributed to differences in the tubulin isoforms.
Experimental Workflow: Assessing Microtubule Disruption
A logical workflow to investigate the impact of a novel benzimidazole compound on microtubule dynamics would involve a multi-pronged approach, progressing from in vitro biochemical assays to cell-based imaging and functional assays.
Caption: Workflow for evaluating benzimidazole effects on microtubules.
Key Experimental Protocols
Tubulin Polymerization Assay:
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence using a fluorescent reporter.
-
Methodology:
-
Purified tubulin is incubated with GTP and the test benzimidazole compound at various concentrations in a polymerization buffer.
-
The change in absorbance or fluorescence is measured over time at 37°C using a spectrophotometer or fluorometer.
-
A known microtubule inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as controls.
-
-
Interpretation: Inhibition of the increase in signal compared to the vehicle control indicates interference with tubulin polymerization.[10]
Immunofluorescence Microscopy:
-
Principle: This technique allows for the direct visualization of the microtubule network within cells.
-
Methodology:
-
Cancer cells or relevant parasitic cells are treated with the benzimidazole compound for a specified time.
-
Cells are fixed, permeabilized, and then incubated with a primary antibody specific for α- or β-tubulin.
-
A fluorescently labeled secondary antibody is used for detection.
-
The microtubule structure is visualized using a fluorescence microscope.
-
-
Interpretation: Treated cells will show a disrupted, diffuse, or punctate microtubule network compared to the well-defined filamentous network in control cells.
Proton Pump Inhibition: Targeting Gastric Acid Secretion
A clinically significant class of benzimidazole derivatives, including omeprazole, lansoprazole, and pantoprazole, are potent inhibitors of the gastric H+/K+-ATPase, commonly known as the proton pump.[11][12] This enzyme is responsible for the final step in gastric acid secretion from parietal cells.
Mechanism of Action: Covalent Inactivation in an Acidic Environment
Proton pump inhibitors (PPIs) are prodrugs that are weak bases.[13] This property allows them to accumulate in the highly acidic environment of the secretory canaliculi of parietal cells.[11] In this acidic milieu, the benzimidazole derivative undergoes a chemical rearrangement to a reactive sulfenamide cation.[11] This cation then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[13][14]
Caption: Mechanism of proton pump inhibition by benzimidazoles.
Protein Kinases: A Major Frontier in Oncology
The human kinome represents a vast and critical set of targets for cancer therapy, and the benzimidazole scaffold has proven to be a versatile framework for designing potent and selective kinase inhibitors.[15][16] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[17]
Diverse Kinase Targets
Benzimidazole derivatives have been developed to target a wide range of protein kinases involved in cancer cell proliferation, survival, and angiogenesis, including:
-
Aurora Kinases: Essential for mitotic progression, their inhibition leads to mitotic arrest and apoptosis.[18]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, its inhibition can starve tumors of their blood supply.[19]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its inhibition blocks key signaling pathways driving cell growth.[16]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, their inhibition can induce cell cycle arrest.[16]
Screening for Kinase Inhibitory Activity
In Vitro Kinase Assay:
-
Principle: Measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Methodology:
-
A purified recombinant kinase is incubated with its specific substrate, ATP (often radiolabeled or with a fluorescent tag), and the test benzimidazole compound.
-
The amount of phosphorylated substrate is quantified using methods like scintillation counting, fluorescence polarization, or specific antibodies.
-
-
Interpretation: A reduction in substrate phosphorylation in the presence of the compound indicates inhibitory activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter.
DNA and Associated Processes: The Genetic Blueprint as a Target
The structural similarity of the benzimidazole core to purines facilitates its interaction with nucleic acids and the enzymes that process them.[20][21]
Mechanisms of DNA Targeting
-
DNA Intercalation and Groove Binding: Some benzimidazole derivatives, particularly bis- and tris-benzimidazoles, can bind to the minor groove of DNA or intercalate between base pairs.[20][21] This can interfere with DNA replication and transcription.
-
Topoisomerase Inhibition: Topoisomerases are crucial for resolving DNA topological problems during replication and transcription. Certain benzimidazole compounds can inhibit these enzymes, leading to DNA strand breaks and cell death.[22]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are involved in DNA repair. Their inhibition by benzimidazole derivatives like Veliparib can be particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[23][24]
-
G-Quadruplex Stabilization: Guanine-rich sequences in telomeres and oncogene promoters can form four-stranded structures called G-quadruplexes. Benzimidazole-based ligands can stabilize these structures, inhibiting telomerase activity and repressing oncogene expression.[25][26]
Emerging and Diverse Targets
The therapeutic potential of benzimidazoles continues to expand as new targets are identified.
-
Viral Enzymes: Benzimidazole derivatives have been developed as antiviral agents. For instance, some act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, a key enzyme in viral replication.[27] Others have shown activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV).[24]
-
Bacterial Enzymes: The bacterial enzyme DNA gyrase, which is essential for DNA replication, has been identified as a target for some antibacterial benzimidazole derivatives.[28]
-
Epigenetic Modulators: There is growing interest in benzimidazoles as inhibitors of epigenetic targets, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are often dysregulated in cancer.[6]
-
Cyclooxygenases (COXs): Some benzimidazole compounds exhibit anti-inflammatory properties by inhibiting COX enzymes, which are involved in the synthesis of prostaglandins.[4][]
Quantitative Data Summary
| Compound Class/Example | Primary Target | Therapeutic Area | IC50/EC50 Range | References |
| Albendazole/Mebendazole | β-Tubulin | Anthelmintic, Anticancer | Low micromolar | [8][29] |
| Omeprazole | H+/K+-ATPase | Antiulcer | Irreversible covalent inhibition | [11][12] |
| SNS-314 | Aurora Kinases | Anticancer | Nanomolar | [18] |
| Veliparib (ABT-888) | PARP-1/2 | Anticancer | Nanomolar | [24] |
| Maribavir | UL97 Kinase (CMV) | Antiviral | Low micromolar | [24] |
| JTK-003 | HCV RdRp | Antiviral | Low micromolar | [27] |
Conclusion: A Scaffold for the Future
The benzimidazole scaffold has a rich history in drug discovery and continues to be a source of novel therapeutic agents. Its ability to interact with a wide range of biological targets, from classical enzymes and structural proteins to the complex machinery of gene expression and epigenetics, underscores its enduring importance. The continued exploration of structure-activity relationships, coupled with modern target identification and screening methodologies, will undoubtedly lead to the development of new and improved benzimidazole-based drugs to address a multitude of diseases.
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Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery of Novel Benzimidazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a vast array of biological macromolecules, including enzymes and receptors. This inherent bioactivity, coupled with its synthetic tractability, has established the benzimidazole scaffold as a "privileged structure," leading to the development of a multitude of clinically significant drugs. Marketed therapeutics such as the proton pump inhibitors omeprazole and pantoprazole, the anthelmintics albendazole and mebendazole, and the anticancer agent bendamustine underscore the profound impact of this versatile pharmacophore on human health.
This technical guide provides an in-depth exploration of the discovery and development of novel benzimidazole-based inhibitors. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a senior application scientist, will elucidate the underlying rationale for experimental design, the critical importance of self-validating protocols, and the iterative process of structure-activity relationship (SAR) optimization that drives the evolution of potent and selective therapeutic agents.
I. The Strategic Foundation: Why Benzimidazole?
The enduring appeal of the benzimidazole scaffold in drug discovery is not serendipitous; it is rooted in a confluence of favorable physicochemical and biological properties. Its structural features facilitate a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking, which are crucial for high-affinity binding to biological targets. Furthermore, the benzimidazole ring system is metabolically stable and generally exhibits low toxicity, making it an excellent starting point for drug design.
The versatility of the benzimidazole core allows for substitutions at multiple positions, primarily at the N1, C2, C5, and C6 positions, which significantly influences the pharmacological activity of the resulting derivatives. This modularity enables medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of candidate molecules to optimize their potency, selectivity, and drug-like characteristics.
II. Synthetic Strategies: Building the Benzimidazole Core and its Derivatives
The synthesis of the benzimidazole scaffold is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips cyclocondensation. This foundational reaction has been refined over the years, with numerous methodologies developed to enhance yield, purity, and substrate scope.
Core Synthesis: The Phillips Cyclocondensation
A general and robust protocol for the synthesis of 2-substituted benzimidazoles is outlined below. This method is widely applicable and serves as a fundamental starting point for the generation of diverse benzimidazole libraries.
Experimental Protocol: Synthesis of 2-Arylbenzimidazoles via Phillips Cyclocondensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add the desired aromatic aldehyde (1.0 equivalent) to the solution.
-
Catalyst Introduction: Introduce a catalytic amount of an oxidizing agent, such as sodium metabisulfite or copper(II) chloride.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the crude product by filtration, wash with cold solvent, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzimidazole.
The causality behind these steps is crucial for success. The solvent choice influences the solubility of the reactants and the reaction temperature. The catalyst facilitates the oxidative cyclization of the intermediate Schiff base. The purification by recrystallization is a self-validating step, as the formation of well-defined crystals is indicative of a pure compound.
Derivative Synthesis: Expanding Chemical Space
Following the synthesis of the core benzimidazole structure, further derivatization is often necessary to explore the structure-activity relationship. N-alkylation and N-arylation at the 1-position are common strategies to introduce additional diversity and modulate the compound's properties.
Experimental Protocol: N-Alkylation of Benzimidazoles
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-substituted benzimidazole (1.0 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 equivalents), portion-wise at 0 °C to deprotonate the imidazole nitrogen.
-
Electrophile Addition: After stirring for 30-60 minutes at room temperature, add the desired alkyl halide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The use of an inert atmosphere and dry solvents is critical to prevent the quenching of the strong base. The choice of base and solvent depends on the reactivity of the alkyl halide and the acidity of the benzimidazole proton.
Caption: Key anticancer mechanisms of action for benzimidazole-based inhibitors.
Antimicrobial and Antiviral Activity
Benzimidazole derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.
-
Antibacterial Activity: The antibacterial mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell wall or membrane. Some derivatives have shown efficacy against multidrug-resistant strains, highlighting their potential to address the growing challenge of antibiotic resistance.
-
Antiviral Activity: In the context of viral infections, benzimidazole compounds can interfere with various stages of the viral life cycle, including viral entry, replication, and assembly. For instance, certain derivatives have been shown to inhibit viral RNA synthesis by targeting RNA polymerase.
IV. Structure-Activity Relationship (SAR) Studies: The Path to Optimization
SAR studies are the cornerstone of medicinal chemistry, providing a systematic framework for understanding how chemical structure influences biological activity. For benzimidazole-based inhibitors, SAR studies typically focus on elucidating the impact of substituents at the N1, C2, C5, and C6 positions.
Key SAR Insights for Benzimidazole Derivatives:
| Position of Substitution | General Effect on Activity | Example |
| C2-Position | The nature of the substituent at the C2 position is often a primary determinant of potency and selectivity. Aromatic and heteroaromatic rings are frequently found to enhance activity through interactions with the target protein. | 2-phenyl substituted benzimidazoles often exhibit potent anti-inflammatory and anticancer activities. |
| N1-Position | Substitution at the N1 position can modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability. It can also introduce additional binding interactions with the target. | The introduction of basic side chains at the N1 position has been shown to improve the antiviral activity of some benzimidazole derivatives. |
| C5/C6-Positions | Substituents on the benzene ring can influence the electronic properties of the benzimidazole core and provide opportunities for additional interactions with the target. | Electron-withdrawing groups at the 5- or 6-position can enhance the anticancer activity of certain benzimidazole derivatives. |
Experimental Protocol: In Vitro Assay for Target Inhibition (e.g., Kinase Inhibition Assay)
-
Reagent Preparation: Prepare a stock solution of the synthesized benzimidazole derivative in a suitable solvent (e.g., DMSO). Prepare assay buffer, kinase enzyme, substrate, and ATP solutions.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of the benzimidazole derivative to the wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Enzyme and Substrate Addition: Add the kinase enzyme and its corresponding substrate to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
This protocol is self-validating through the inclusion of appropriate controls. The positive control ensures that the assay is working correctly, while the negative control provides a baseline for calculating inhibition.
V. Future Directions and Conclusion
The discovery of novel benzimidazole-based inhibitors remains a vibrant and highly promising area of drug development. The inherent versatility of the benzimidazole scaffold, combined with an ever-expanding understanding of its SAR, continues to fuel the generation of new therapeutic candidates with improved potency, selectivity, and safety profiles.
Future research will likely focus on several key areas:
-
Multi-target Inhibitors: The development of benzimidazole derivatives that can simultaneously inhibit multiple targets within a disease pathway offers a promising strategy to overcome drug resistance and enhance therapeutic efficacy.
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-based design of benzimidazole inhibitors with optimized binding interactions.
-
Novel Therapeutic Applications: The exploration of benzimidazole derivatives for new therapeutic indications, beyond the traditional areas of anticancer and antimicrobial research, is an exciting avenue for future investigation.
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An In-Depth Technical Guide to the In Silico Modeling of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of pharmacologically active compounds.[1] Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, a member of this esteemed class, presents a compelling starting point for drug discovery initiatives. Its structural features suggest potential interactions with various biological targets, warranting a thorough investigation. This guide provides a comprehensive, in-depth framework for the in silico evaluation of this molecule, leveraging a suite of computational techniques to predict its therapeutic potential before committing to costly and time-consuming synthetic and experimental work.[2] As a Senior Application Scientist, my objective is not merely to outline a procedure, but to provide the causal logic behind each step, empowering researchers to make informed decisions. We will progress from foundational ligand analysis and target selection through molecular docking, molecular dynamics, and predictive ADMET profiling, establishing a robust, data-driven hypothesis for the molecule's biological activity and drug-likeness.
Section 1: The Target Molecule and its Therapeutic Context
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole ring system is a versatile heterocyclic aromatic compound that has been the focus of extensive research due to its wide array of biological activities.[1] Derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[1][3] This broad applicability stems from the benzimidazole core's ability to mimic other natural purine-based structures and engage in various non-covalent interactions—such as hydrogen bonding and pi-stacking—with biological macromolecules. This history of success provides the primary rationale for investigating novel derivatives like our target molecule.
Physicochemical Properties of the Lead Compound
Before embarking on complex simulations, a fundamental characterization of the molecule is essential. These properties, summarized below, serve as the initial inputs for many predictive models and offer a preliminary assessment of "drug-likeness."
| Property | Value | Source |
| CAS Number | 860187-45-7 | [4] |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 75.21 Ų | [4] |
| LogP (Octanol-Water Partition Coeff.) | 1.0551 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
The Rationale for an In Silico-First Approach
Modern drug discovery is a process of attrition, where the majority of initial candidates fail during development.[5] An in silico-first approach is a strategic imperative designed to mitigate this risk. By using computational tools, we can rapidly screen, prioritize, and refine potential drug candidates based on predicted efficacy and safety profiles.[2][6] This methodology allows us to build a strong, evidence-based hypothesis for a molecule's mechanism of action and pharmacokinetic behavior, thereby guiding more targeted and efficient laboratory research.
Section 2: The Integrated Computational Workflow
A successful in silico investigation is not a series of disconnected experiments but an integrated workflow where the output of one stage informs the input of the next. The process begins with preparing the digital versions of the ligand and its potential protein target, proceeds to simulating their interaction, and concludes with a broad assessment of the molecule's potential behavior in a biological system.
Caption: High-level overview of the in silico drug discovery workflow.
Section 3: Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein receptor).[7] It is the foundational step for understanding potential biological activity.
The "Why": Justification for Docking
The central hypothesis of structure-based drug design is that a molecule's therapeutic effect is mediated by its physical binding to a specific biological target. Docking allows us to perform a rapid, virtual screening of this binding event.[8] The resulting "docking score" is an estimation of the binding free energy, where a more negative value suggests a stronger, more favorable interaction. By analyzing the predicted binding pose, we can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Step-by-Step Molecular Docking Protocol
This protocol uses AutoDock Vina, a widely adopted and validated open-source docking engine.[9]
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (e.g., from PubChem or drawn in a chemical editor).
-
Convert the 2D structure to a 3D structure using software like Avogadro or UCSF Chimera.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the structure in PDBQT format, which adds Gasteiger charges and defines rotatable bonds.
-
-
Target Protein Preparation:
-
Identify a putative biological target. Based on literature for benzimidazoles, potential targets include beta-tubulin, kinases, or topoisomerases.[9][10] For this example, we'll assume Beta-Tubulin (PDB ID: 1SA0) is the target.[9]
-
Download the PDB file from the Protein Data Bank.
-
Prepare the protein using AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogens, and compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking algorithm. This is a three-dimensional grid centered on the known active site of the protein.
-
The grid box must be large enough to accommodate the ligand and allow it to rotate freely but small enough to focus the search, saving computational time. For 1SA0, the grid can be centered on the colchicine binding site.[9]
-
-
Running the Docking Simulation:
-
Create a configuration file specifying the paths to the ligand and receptor PDBQT files, the grid box coordinates and dimensions, and the output file name.
-
Execute the Vina command from the terminal, referencing the configuration file.
-
-
Analysis of Results:
-
Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze intermolecular interactions (hydrogen bonds, hydrophobic contacts) with the active site residues.
-
Caption: Step-by-step workflow for molecular docking.
Section 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a valuable static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of a solvent environment. MD simulation addresses this by modeling the physical movements of atoms over time, offering critical insights into the stability of the docked ligand-protein complex.[1][11]
The "Why": Validating the Docked Pose
A high-affinity docking score is promising, but if the ligand is unstable in the binding pocket and dissociates quickly, it will not have a therapeutic effect. MD simulations are the self-validating system for a docking result.[12] By simulating the complex in a realistic environment (a water box with ions), we can determine if the key interactions identified in docking are maintained over a period of nanoseconds. This provides a much higher degree of confidence in the predicted binding mode.
Step-by-Step MD Simulation Protocol
This protocol provides a general workflow using GROMACS, a powerful and widely used MD engine.[13][14]
-
System Preparation:
-
Take the top-ranked docked complex (protein + ligand) from the previous step.
-
Generate a topology file for the ligand using a server like CGenFF or ACPYPE. This file describes the force field parameters (bond lengths, angles, charges) for the small molecule.
-
Combine the protein and ligand topologies and select a force field (e.g., CHARMM36 for the protein).
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box) around the complex, ensuring a sufficient buffer of space from the box edges.[15]
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry created during the system setup. This allows the system to relax to a local energy minimum.
-
-
Equilibration (NVT and NPT):
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein backbone restrained. This allows the solvent to equilibrate around the protein.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Release the restraints and allow the system to equilibrate to the target pressure (e.g., 1 bar). This ensures the system reaches the correct density.
-
-
Production MD Run:
-
Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) with all restraints removed. During this phase, the trajectory of all atoms is saved at regular intervals for later analysis.[13]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand remains bound in a stable conformation.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of individual protein residues to identify flexible or rigid regions.
-
Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein to confirm the stability of key interactions.
-
Caption: Workflow for setting up and running a molecular dynamics simulation.
Section 5: Predictive Modeling: QSAR and ADMET Profiling
While docking and MD focus on a specific target, it is equally critical to evaluate the broader physicochemical and pharmacokinetic properties of a potential drug.[16][17]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[18][19] It operates on the principle that the structure of a molecule dictates its properties and, therefore, its activity.[17] For a novel compound like ours, we can use pre-existing, validated QSAR models to predict its activity against various targets or endpoints, providing another layer of hypothesis generation.
ADMET Profiling: Predicting "Drug-Likeness"
A compound that binds its target with high affinity is useless if it cannot reach that target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties.[6] Performing ADMET analysis early can prevent the costly failure of a drug candidate in later clinical stages.[5][16]
Practical ADMET Prediction Protocol
Numerous open-access web servers allow for rapid ADMET prediction. This protocol uses the SwissADME and pkCSM servers as examples.[20]
-
Obtain the SMILES String: Get the Simplified Molecular-Input Line-Entry System (SMILES) string for the molecule: COC(=O)C1=CC=CC2=C1NC(=O)N2.
-
Submit to Web Server: Paste the SMILES string into the input field of the SwissADME or pkCSM web server.
-
Analyze the Output: The servers will return a comprehensive report with predictions for various properties.
-
Consolidate Data: Extract key parameters and summarize them in a table for clear interpretation. The goal is to use multiple tools and identify the most probable prediction.[6][16]
Predicted ADMET Profile (Illustrative Data)
The following table presents an illustrative summary of the kind of data obtained from ADMET prediction tools.
| Parameter | Predicted Value | Desirable Range | Interpretation |
| Gastrointestinal (GI) Absorption | High | High | Good oral bioavailability likely |
| Blood-Brain Barrier (BBB) Permeant | No | Varies by target | Unlikely to cause CNS side effects |
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions |
| AMES Toxicity | No | No | Predicted to be non-mutagenic |
| hERG I Inhibitor | No | No | Low risk of cardiotoxicity |
| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation | Good drug-likeness profile |
Section 6: Conclusion: An Integrated Hypothesis for Experimental Validation
This in-depth guide has outlined a rigorous, multi-faceted in silico workflow for the initial evaluation of this compound. By systematically progressing through molecular docking, molecular dynamics simulation, and ADMET profiling, we can construct a comprehensive computational dossier on the molecule.
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Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. Available at: [Link]
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De, P., & Mandal, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Available at: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. Available at: [Link]
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Ghasemi, F., & Ahmadi, S. (2021). Molecular Dynamics Simulation small molecule. YouTube. Available at: [Link]
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Khan, M. T. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. Available at: [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. Available at: [Link]
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Rao, C. M. M. P., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 17(3), 404-410. Available at: [Link]
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Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC chemistry, 13(1), 90. Available at: [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Available at: [Link]
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GCM. (n.d.). MD with GROMACS for SMALL molecules. Group of Characterization of Materials. Available at: [Link]
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Patsnap Synapse. (2025). What is the significance of QSAR in drug design? Patsnap Synapse. Available at: [Link]
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Methodological & Application
Application Note: High-Resolution ¹H NMR Analysis for the Structural Verification of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Abstract
This application note provides a comprehensive guide to the structural elucidation of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1][2] Consequently, unambiguous structural verification is a critical step in the synthesis and drug development pipeline. We present a detailed, field-proven protocol for sample preparation, data acquisition, and in-depth spectral interpretation. This guide explains the causal relationships between the molecule's structure and its spectral features, empowering researchers to confidently characterize this and similar heterocyclic scaffolds.
Introduction: The Imperative for Structural Integrity
This compound is a heterocyclic compound featuring the benzimidazolone core, a privileged scaffold in pharmaceutical research. The precise arrangement and electronic environment of each proton in the molecule are paramount to its chemical properties and biological function. ¹H NMR spectroscopy stands as the gold standard for non-destructive and definitive structural analysis, providing rich information on the molecular framework through three key parameters: chemical shift, signal integration, and spin-spin coupling.[1]
This document serves as a practical guide for researchers, offering not just a methodology but also the underlying scientific rationale for the analysis of the target molecule.

Foundational Principles: Decoding the ¹H NMR Spectrum
A successful interpretation of the ¹H NMR spectrum hinges on understanding how the structure of this compound translates into spectral data.
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like the carbonyls C=O) decrease the electron density around a proton, "deshielding" it from the external magnetic field and shifting its signal to a higher ppm value (downfield).[3] Conversely, electron-donating groups "shield" protons, moving them upfield.
-
Signal Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split. The pattern of splitting (multiplicity) reveals the number of neighboring protons, and the magnitude of this interaction, the coupling constant (J, measured in Hz), provides crucial information about the connectivity and geometry of the molecule.[4]
Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.
Materials and Equipment
-
Analyte: this compound (5-10 mg)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Reference: Tetramethylsilane (TMS) may be used, but referencing to the residual solvent peak is common practice (DMSO-d₆ at δ ≈ 2.50 ppm).[5]
-
Equipment: 5 mm NMR tubes, Pasteur pipettes, glass wool, vials, and a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: The Key to a High-Quality Spectrum
The quality of the final spectrum is profoundly affected by proper sample preparation.
-
Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. This concentration is optimal for achieving a high signal-to-noise ratio in a minimal number of scans.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the analyte, and its ability to form hydrogen bonds helps in observing the exchangeable N-H protons, which might otherwise be broadened into the baseline.[1][5]
-
Filtration (Critical Step): Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean 5 mm NMR tube. Causality: This step is essential to remove any microscopic particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to severe peak broadening and loss of resolution, which can obscure vital coupling information.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the sample height in the tube is adequate for the spectrometer's detection coil (typically ~4-5 cm).
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale & Significance |
| Pulse Program | zg or equivalent | A standard single 90° pulse-acquire experiment is sufficient for routine ¹H NMR. |
| Spectral Width (SW) | -2 to 14 ppm | This range ensures that all proton signals, from the upfield methyl to the far downfield N-H protons, are captured. |
| Acquisition Time (AQ) | 3.0 - 4.0 s | A longer acquisition time allows for better digitization of the Free Induction Decay (FID), resulting in higher spectral resolution. |
| Relaxation Delay (D1) | 2.0 s | A delay between pulses allows for nuclear spins to return to equilibrium, ensuring more accurate signal integration for qualitative analysis. |
| Number of Scans (NS) | 16 | This number provides an excellent signal-to-noise ratio for a sample of this concentration. The ratio improves with the square root of NS. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Analysis and Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show four distinct regions corresponding to the N-H, aromatic, methoxy, and residual solvent protons.
Predicted ¹H NMR Data Summary
| Proton Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Coupling Constant, J (Hz) | Integration |
| H-1 / H-3 (NH) | 10.5 - 11.5 | Broad Singlet (br s) | - | 2H |
| H-5 (Aromatic) | 7.5 - 7.7 | Doublet of Doublets (dd) | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz | 1H |
| H-7 (Aromatic) | 7.3 - 7.5 | Doublet of Doublets (dd) | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz | 1H |
| H-6 (Aromatic) | 7.0 - 7.2 | Triplet (t) | Jortho ≈ 7-9 Hz | 1H |
| -OCH₃ (Methyl) | 3.8 - 4.0 | Singlet (s) | - | 3H |
Detailed Signal Assignment and Rationale
-
N-H Protons (H-1, H-3): These protons are acidic and engage in hydrogen bonding with the DMSO-d₆ solvent. This, combined with quadrupole effects from the adjacent nitrogen atoms and potential chemical exchange, results in a characteristic broad singlet in the far downfield region (δ 10.5-11.5 ppm).[1] In many cases, the two N-H protons may become environmentally equivalent due to tautomerism or rapid exchange, appearing as a single integrated signal for 2H.[6]
-
Aromatic Protons (H-5, H-6, H-7): These three protons form a complex ABC spin system on the benzene ring.
-
H-5: This proton is ortho to the electron-withdrawing methyl carboxylate group. The magnetic anisotropy of the ester's carbonyl group strongly deshields this proton, shifting it the furthest downfield in the aromatic region (δ 7.5-7.7 ppm).[7][8][9] It will be split by H-6 (ortho-coupling, ³J ≈ 7-9 Hz) and by H-7 (meta-coupling, ⁴J ≈ 1-2 Hz), appearing as a doublet of doublets.[4]
-
H-6: This proton is flanked by H-5 and H-7. It will be split by both neighbors with similar ortho-coupling constants, resulting in a signal that appears as a triplet (or more accurately, a doublet of doublets with similar J values) around δ 7.0-7.2 ppm.
-
H-7: This proton is ortho to H-6 and meta to H-5. It will appear as a doublet of doublets in the δ 7.3-7.5 ppm range, with splitting patterns mirroring those of H-5.
-
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp, distinct singlet integrated to 3H in the δ 3.8-4.0 ppm region. A similar compound with a methyl ester shows a signal at 3.76 ppm, supporting this assignment.[10]
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to the final structural confirmation, ensuring a systematic and error-free analysis.
Conclusion
¹H NMR spectroscopy provides an unequivocal method for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-resolution spectra. A thorough analysis of the chemical shifts, integration values, and coupling patterns allows for the unambiguous assignment of every proton, confirming the molecular structure with a high degree of confidence. This systematic approach is essential for ensuring the quality and integrity of compounds intended for further research and development.
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Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Heterocycles. [Link]
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High-Resolution Mass Spectrometric Analysis and Structural Elucidation of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate using Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS). The benzimidazole scaffold is a prominent feature in many pharmacologically active compounds, making detailed structural characterization essential for drug discovery, development, and quality control. This document outlines optimized protocols for sample preparation, direct infusion, and liquid chromatography-mass spectrometry (LC-MS), alongside a detailed analysis of the compound's collision-induced dissociation (CID) fragmentation pattern. The methodologies and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the confident identification and structural confirmation of this and structurally related molecules.
Introduction and Analytical Principles
This compound (Molecular Formula: C₉H₈N₂O₃, Molecular Weight: 192.17 g/mol ) is a heterocyclic compound featuring the benzimidazolone core. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide range of bioactive molecules. Accurate mass determination and unequivocal structure confirmation are critical milestones in the synthesis and characterization of new chemical entities. Mass spectrometry, particularly when coupled with high-resolution analyzers and tandem fragmentation capabilities, serves as an indispensable tool for this purpose.
1.1. Ionization Technique: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the method of choice for this compound due to its "soft" ionization nature, which minimizes in-source fragmentation and typically produces an abundant signal for the intact protonated molecule ([M+H]⁺). ESI is particularly well-suited for polar molecules and is seamlessly integrated with liquid chromatography. The process involves applying a high voltage to a liquid sample to create an aerosol of charged droplets, which, upon solvent evaporation, yield gas-phase ions.
1.2. Tandem Mass Spectrometry (MS/MS) and Fragmentation
While ESI-MS provides precise molecular weight information, it offers limited structural detail. Tandem mass spectrometry (MS/MS) overcomes this by inducing fragmentation of a selected precursor ion. Collision-Induced Dissociation (CID) is a common technique where the selected ion is accelerated and collided with neutral gas molecules (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, causing fragmentation at the molecule's weakest bonds. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule. Analysis of these fragmentation patterns provides deep insights into the compound's molecular architecture.
Experimental Workflow and Methodologies
The overall analytical workflow is designed to proceed from initial characterization by direct infusion to detailed analysis within a complex matrix using LC-MS/MS.
Caption: Overall experimental workflow for MS analysis.
Protocol 1: Standard Sample Preparation
Causality: The choice of solvent is critical for ensuring complete dissolution and efficient ionization. A mixture of methanol and water is effective for a broad range of polarities. The addition of 0.1% formic acid is crucial to acidify the solution, which promotes the formation of the protonated [M+H]⁺ ion in the ESI source, thereby enhancing signal intensity.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 (v/v) methanol/water containing 0.1% formic acid.
-
Filtration: For LC-MS analysis, filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.
Protocol 2: Direct Infusion ESI-MS
Causality: Direct infusion provides a rapid method to confirm the molecular weight of the pure compound and optimize MS parameters without the complexity of chromatographic separation.
-
Instrument Setup: Configure the mass spectrometer to operate in positive ESI mode.
-
Infusion: Infuse the working solution (from Protocol 1) directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Parameter Optimization: Optimize key source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal intensity of the target ion (expected [M+H]⁺ at m/z 193.06).
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500.
**2.3. Protocol 3: LC
Application Notes and Protocols for the Evaluation of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate in Cancer Cell Lines
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology Research
The benzimidazole core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is present in numerous FDA-approved drugs and is considered a "privileged structure" for its ability to interact with a wide range of biological targets. In the context of oncology, various benzimidazole derivatives have demonstrated potent anti-tumor activities through diverse mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of protein kinases.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (hereafter referred to as BZ-4) in cancer cell lines. While specific mechanistic data for BZ-4 is emerging, this guide will present a logical and scientifically rigorous workflow to characterize its cytotoxic and cytostatic effects, and to elucidate its potential mechanism of action. The protocols herein are designed to be self-validating and are grounded in established methodologies for the preclinical assessment of novel small molecule inhibitors.[3][4]
Hypothesized Mechanism of Action and Investigational Approach
Based on the known activities of structurally related benzimidazole compounds, a plausible hypothesis is that BZ-4 may exert its anticancer effects by inducing cell cycle arrest and apoptosis.[1][5] The experimental workflow outlined in these application notes is designed to systematically test this hypothesis.
Figure 2: A hypothetical signaling pathway for BZ-4 induced G2/M arrest and apoptosis.
Data Interpretation:
-
An increase in the percentage of Annexin V-positive cells following BZ-4 treatment would indicate the induction of apoptosis.
-
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that BZ-4 interferes with cell cycle progression at that checkpoint.
-
Correlating these findings, for instance, a G2/M arrest followed by an increase in the sub-G1 apoptotic population, would provide strong evidence for the compound's mechanism of action.
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound in cancer cell lines. The successful execution of these protocols will yield critical data on its cytotoxicity, its ability to induce apoptosis, and its effects on cell cycle progression. These findings will be instrumental in guiding further mechanistic studies, such as identifying the specific molecular target of BZ-4 through Western blotting for key cell cycle and apoptotic proteins (e.g., p53, p21, cyclins, caspases), and will form the foundation for its continued development as a potential anticancer therapeutic.
References
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]
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Wlodkowic, D., et al. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]
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University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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SouthernBiotech. (2025, December 4). Assays to Detect Apoptosis. Retrieved from [Link]
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D'Arcy, M. (2012, February 2). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC - NIH. Retrieved from [Link]
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Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
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Hafner, M., et al. (2017, June 19). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH. Retrieved from [Link]
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Zhang, Y., et al. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Retrieved from [Link]
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Zhang, Y., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2012, September 3). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Retrieved from [Link]
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Wang, Z., et al. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[6][7]etrazine-8-carboxylates and -carboxamides. PMC - NIH. Retrieved from [Link]
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Pandey, S., et al. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Retrieved from [Link]
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Singh, P., et al. (2017, April 25). Mechanisms of the Anti-Tumor Activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate Against Breast Cancer in Vitro and in Vivo. PubMed. Retrieved from [Link]
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Singh, B., et al. (2022, August 6). Synthesis and Evaluation of Cytotoxic Activity of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives on MCF-7 Cell Line. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
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ResearchGate. (2011, May 3). (10) Patent No.. Retrieved from [Link]
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Horishny, V., et al. (2021, February 3). (PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. ResearchGate. Retrieved from [Link]
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Al-Ostath, A., et al. (2022, March 30). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. PMC - NIH. Retrieved from [Link]
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ACS Publications. (2021, September 23). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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Sharma, D., et al. (n.d.). Imidazoles as potential anticancer agents. PMC - PubMed Central. Retrieved from [Link]
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Turk, A. N., et al. (2019, January). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Specifically, the 2-oxobenzimidazole core is found in several commercial drugs. The strategic derivatization of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate offers a versatile platform for the generation of novel chemical entities with potential therapeutic applications. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of this core molecule at two key reactive sites: the nitrogen atoms of the benzimidazole ring and the carboxylate functional group. The protocols are designed to be robust and adaptable, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors.
Introduction: The Chemical Versatility of a Privileged Scaffold
This compound (Figure 1) is an attractive starting material for the synthesis of diverse compound libraries. Its structure presents three primary points for chemical modification: the two nitrogen atoms (N1 and N3) of the imidazole ring and the methyl ester at the 4-position of the benzene ring. The N-H bonds of the benzimidazolone ring can be readily functionalized through alkylation or arylation, allowing for the introduction of a wide variety of substituents to probe the structure-activity relationship (SAR). Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for the formation of amide bonds, connecting the benzimidazole core to a plethora of amine-containing fragments. This dual functionalization capacity makes it a valuable building block in the synthesis of complex molecules with potential biological activity.
Strategic Derivatization Pathways
The derivatization of this compound can be strategically planned to generate a diverse set of analogues. The general workflow for this process is outlined below. This guide will provide detailed protocols for each of these key transformations.
Part 1: Modification of the Benzimidazole Core: N-Alkylation and N-Arylation
The nucleophilic character of the nitrogen atoms in the 2-oxobenzimidazole ring allows for the introduction of various substituents. The choice of reaction conditions can influence the selectivity between mono- and di-substitution.
Protocol 1: N-Alkylation of this compound
N-alkylation can be achieved using various alkyl halides in the presence of a suitable base. Phase transfer catalysis is an effective method for this transformation, offering mild reaction conditions and high yields.[1][2]
Causality Behind Experimental Choices:
-
Base (e.g., K₂CO₃, Cs₂CO₃): A moderately strong base is required to deprotonate the N-H of the benzimidazolone, generating the nucleophilic anion. The choice of base can influence the reaction rate and selectivity.
-
Phase Transfer Catalyst (e.g., TBAB): Tetrabutylammonium bromide (TBAB) facilitates the transfer of the benzimidazolone anion from the solid or aqueous phase to the organic phase where the alkyl halide is present, thus accelerating the reaction.
-
Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is ideal for this reaction as it can dissolve the reactants and stabilize the charged intermediates without participating in the reaction.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq. for dialkylation, 1.2 eq. for monoalkylation) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Add the desired alkyl halide (2.2 eq. for dialkylation, 1.1 eq. for monoalkylation) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product(s).
| Entry | Alkylating Agent | Product | Expected Yield (%) |
| 1 | Benzyl bromide | N,N'-Dibenzyl derivative | >85 |
| 2 | Ethyl iodide | N,N'-Diethyl derivative | >80 |
| 3 | Propargyl bromide | N,N'-Dipropargyl derivative | >80 |
Protocol 2: N-Arylation of this compound
Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. Both palladium and copper-based catalytic systems can be employed for the N-arylation of benzimidazoles.
Causality Behind Experimental Choices:
-
Catalyst (e.g., Pd₂(dba)₃ or CuI): Palladium catalysts are highly effective for C-N bond formation with a wide range of aryl halides. Copper catalysts are a more economical alternative and are particularly effective for the arylation of N-heterocycles.
-
Ligand (e.g., Xantphos for Pd, 1,10-Phenanthroline for Cu): The ligand is crucial for stabilizing the metal center, promoting oxidative addition and reductive elimination steps in the catalytic cycle, and influencing the reaction's efficiency and selectivity.
-
Base (e.g., Cs₂CO₃, K₃PO₄): A strong, non-nucleophilic base is required to facilitate the deprotonation of the benzimidazolone and to neutralize the hydrogen halide formed during the reaction.
Step-by-Step Methodology (Copper-Catalyzed):
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl halide (2.2 eq.), copper(I) iodide (CuI, 0.2 eq.), and 1,10-phenanthroline (0.4 eq.).
-
Add cesium carbonate (Cs₂CO₃, 4.0 eq.) and anhydrous dimethylformamide (DMF).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 110-130 °C and stir for 24-48 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-arylated product.
Part 2: Derivatization of the Carboxylate Group
The methyl ester at the 4-position of the benzimidazole ring provides a gateway to a vast chemical space through its conversion to a carboxylic acid and subsequent amide coupling.
Protocol 3: Hydrolysis of the Methyl Ester to the Carboxylic Acid
Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.[3][4][5][6] The choice of base and reaction conditions is important to ensure complete conversion without affecting other functional groups.
Causality Behind Experimental Choices:
-
Base (e.g., LiOH, NaOH, KOH): Strong bases are used to hydrolyze the ester. Lithium hydroxide is often preferred due to its high reactivity and the good solubility of lithium salts, which can simplify work-up.
-
Solvent System (e.g., THF/Water, Methanol/Water): A mixture of a water-miscible organic solvent and water is used to ensure the solubility of both the ester and the hydroxide base.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the carboxylic acid.
Step-by-Step Methodology:
-
Dissolve this compound or its N-substituted derivative (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 4: Amide Bond Formation
The resulting carboxylic acid can be coupled with a wide range of primary and secondary amines using various coupling reagents. HATU and EDC/HOBt are two of the most common and efficient reagent systems for amide bond formation.[7][8][9][10][11][12][13][14][15]
Causality Behind Experimental Choices:
-
Coupling Reagent (e.g., HATU, EDC/HOBt): These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine. HATU is known for its high efficiency and low rates of racemization.[7][9][10][12] EDC in combination with HOBt forms a reactive ester intermediate that readily reacts with amines.[8][11][13][14][15]
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is used to neutralize the acidic species generated during the reaction and to maintain an optimal pH for the coupling reaction.
-
Solvent (e.g., DMF, DCM): Anhydrous polar aprotic solvents are preferred to ensure the solubility of all reactants and to prevent unwanted side reactions with water.
Step-by-Step Methodology (HATU-mediated coupling):
-
To a solution of the benzimidazole-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Part 3: Characterization and Purification
The successful synthesis of novel derivatives requires robust analytical methods for characterization and purification.
Characterization by ¹H NMR Spectroscopy
¹H NMR spectroscopy is an essential tool for the structural elucidation of the synthesized compounds. Key diagnostic signals include:
-
Benzimidazole N-H: The protons on the nitrogen atoms of the 2-oxobenzimidazole ring typically appear as a broad singlet in the downfield region of the spectrum, often between 10.0 and 12.0 ppm in DMSO-d₆. The disappearance of this signal is a clear indication of successful N-substitution.
-
Aromatic Protons: The protons on the benzene ring of the benzimidazole core usually resonate between 7.0 and 8.0 ppm. The substitution pattern on the benzene ring and on the nitrogen atoms will influence the chemical shifts and coupling patterns of these protons.
-
Carboxylate/Amide Protons: The methyl protons of the starting ester will appear as a singlet around 3.8-4.0 ppm. Upon hydrolysis, this signal will disappear. For the amide derivatives, a new N-H proton signal will appear, typically between 8.0 and 10.0 ppm, depending on the electronic environment.
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purification and purity assessment of the final compounds. A reverse-phase C18 column is generally suitable for the separation of benzimidazole derivatives.
General HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
This method should be optimized for each specific compound to achieve the best separation.
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the synthesis and derivatization of this compound. By systematically exploring the chemical space around this versatile scaffold, researchers can generate novel compound libraries for biological screening, ultimately contributing to the discovery of new therapeutic agents. The emphasis on understanding the rationale behind the chosen experimental conditions is intended to empower scientists to adapt and optimize these methods for their specific research goals.
References
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- Kamal, A., et al. (2018). Synthesis of Novel Structurally Diverse N-Mono- and N,N′-Disubstituted Benzimidazol-2-one Derivatives by the Alkylations of 1,3-Dihydro-2H-benzimidazol-2-one with Some Alkyl Halides under Transfer Catalysis Conditions. Journal of Heterocyclic Chemistry, 55(10), 2309-2317.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Al-Warhi, T., et al. (2022). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 19(5), 414-420.
- Subirós-Funosas, R., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Zhang, W., & Nowak, P. (2020). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 85(15), 9576-9585.
- Lazić, Z., & Zloh, M. (2013). Synthesis and biological activities of some benzimidazolone derivatives. Journal of the Serbian Chemical Society, 78(10), 1499-1507.
- Abdel-Mohsen, H. T., et al. (2021). Synthesis and biological evaluation of novel benzimidazole derivatives as potential antimicrobial and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1288.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
-
A. A. G. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
- Chan, L. C., & Cox, B. G. (2007). Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. The Journal of organic chemistry, 72(23), 8863–8869.
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OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
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University of California, Irvine. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]
- Krężel, A., & Różanowska, A. (2000). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta poloniae pharmaceutica, 57(5), 339-345.
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Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
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- Google Patents. (n.d.). NO976030L - Process for Optical Purification of Enantiomerically Enriched Benzimidazole Derivatives.
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DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
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Application Notes & Protocols: Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Section 1: Introduction & Compound Profile
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold."[1][2][3] This designation arises from its structural resemblance to endogenous purine nucleotides, allowing its derivatives to interact with a wide array of biological macromolecules with high affinity.[4] Within this class, the benzimidazol-2-one (or 2-oxo-benzimidazole) core is of particular interest, forming the foundation of numerous pharmacologically active agents.[5]
This guide focuses on a key research chemical derived from this scaffold: Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate . While not an end-product therapeutic itself, this compound serves as a highly versatile intermediate and building block for the synthesis of compound libraries and complex molecular architectures. Its strategic placement of a reactive methyl ester and two modifiable nitrogen atoms within a compact, drug-like framework makes it an invaluable tool for drug discovery and chemical biology.
This document provides a detailed overview of its properties, synthetic utility, and protocols for its derivatization and preliminary biological screening.
Compound Data & Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, designing biological assays (e.g., determining appropriate solvent systems), and for computational modeling studies.
| Property | Value | Source |
| CAS Number | 860187-45-7 | [6][7][8] |
| Molecular Formula | C₉H₈N₂O₃ | [6] |
| Molecular Weight | 192.17 g/mol | [6] |
| Appearance | White to off-white solid | (Typical) |
| Melting Point | 260-263°C | [7] |
| SMILES | COC(=O)C1=C2C(=CC=C1)N=C(N2)O | [6] |
| Topological Polar Surface Area (TPSA) | 75.21 Ų | [6] |
| Computed LogP | 1.0551 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bonds | 1 | [6] |
Section 2: Significance and Research Applications
The primary value of this compound lies in its role as a synthetic intermediate for creating diverse and potent biologically active molecules. The benzimidazolone core has been successfully exploited to develop ligands for a variety of targets.
Key Application Areas:
-
Scaffold for Serotonin (5-HT) Receptor Ligands: The benzimidazolone framework is a well-established scaffold for developing potent and selective ligands for serotonin receptors, particularly 5-HT1A, 5-HT2A, 5-HT4, 5-HT6, and 5-HT7.[9][10][11][12] Derivatives often feature an arylpiperazine moiety connected to one of the benzimidazolone nitrogens via an alkyl chain, a modification readily achievable from the title compound.
-
Fragment for Kinase Inhibitor Development: The benzimidazolone core can act as an effective "hinge-binder," a critical interaction motif for many kinase inhibitors. The NH groups can form hydrogen bonds with the kinase hinge region in the ATP binding pocket. The title compound is an excellent starting point for fragment-based drug discovery (FBDD) or for elaborating into more complex, potent kinase inhibitors.[13]
-
Intermediate for Anti-infective Agents: Benzimidazole derivatives have a long history as anti-parasitic, antifungal, and antibacterial agents.[5][14] The structural features of the title compound allow for modifications that can lead to novel anti-infective candidates.
-
Precursor for Anticancer Therapeutics: A multitude of benzimidazole derivatives have been investigated and developed as anticancer agents, targeting various mechanisms including topoisomerase inhibition and microtubule disruption.[15][16]
Section 3: Synthetic Derivatization Protocols
The true utility of this compound is realized through its chemical modification. The following protocols provide robust, field-proven methods for key transformations.
Diagram 1: Key Synthetic Transformations
The following diagram illustrates the primary synthetic pathways available from the starting material, which are detailed in the subsequent protocols.
Caption: Synthetic utility workflow.
Protocol 3.1: Selective N-Alkylation
-
Rationale & Causality: Alkylation of the benzimidazolone nitrogen is the most common and effective strategy for introducing diversity and tuning pharmacological activity.[17] The choice of base and solvent is critical for achieving good yields and preventing side reactions. A strong base like sodium hydride (NaH) is used to fully deprotonate the weakly acidic N-H proton, forming a highly nucleophilic anion that readily reacts with an alkyl halide. Anhydrous DMF is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile.
-
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Stir the suspension until homogenous.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, during which it should become a clear solution.
-
Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine (3x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
-
Protocol 3.2: Saponification to Carboxylic Acid
-
Rationale & Causality: Conversion of the methyl ester to a carboxylic acid is a critical step to enable subsequent amide bond formation, a key reaction in medicinal chemistry.[18] Saponification is the base-mediated hydrolysis of an ester.[19] Lithium hydroxide (LiOH) is a preferred base as it is less prone to cause side reactions compared to NaOH or KOH in some complex substrates, and the reaction can often be run at room temperature in a mixed aqueous/organic solvent system to ensure solubility of the starting material.[20]
-
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, suspend the starting ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 2-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then dry under high vacuum to yield the pure carboxylic acid.
-
Protocol 3.3: Amide Coupling
-
Rationale & Causality: Amide bond formation is arguably the most important reaction in drug discovery.[21] Direct condensation of a carboxylic acid and an amine is unfavorable. Therefore, coupling reagents are used to activate the carboxylic acid, converting the hydroxyl into a good leaving group.[22] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the acid. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and reduce potential racemization, forming a more stable active ester intermediate that then reacts cleanly with the amine.[23]
-
Step-by-Step Methodology:
-
Preparation: To a solution of the carboxylic acid (from Protocol 3.2, 1.0 eq) in DMF or Dichloromethane (DCM), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by a tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.
-
Section 4: Application in Biological Screening
Given its structural motifs, this compound and its derivatives are prime candidates for screening in various biological assays, particularly as kinase inhibitors. The following protocol outlines a general, robust method for an initial kinase screen.
Diagram 2: Principle of the ADP-Glo™ Kinase Assay
This diagram illustrates the two-step luminescent assay used to quantify kinase activity by measuring ADP production.
Caption: Workflow for a generic kinase inhibition assay.
Protocol 4.1: General Protocol for Kinase Inhibitor Screening (e.g., ADP-Glo™ Assay)
-
Rationale & Causality: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[24] It quantifies the amount of ADP produced during the kinase reaction. An inhibitor will block the kinase, leading to less ADP production and a lower luminescent signal. This assay is highly sensitive, compatible with high-throughput screening (HTS), and can be used for a wide variety of kinases, making it ideal for initial profiling.[25] Cell-based assays should be used as a follow-up to confirm activity in a more physiologically relevant context.[26][27]
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup (384-well plate):
-
Add 1 µL of the compound dilution to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls containing DMSO only.
-
Add 2 µL of a solution containing the target kinase and its specific substrate in reaction buffer.
-
Initiate the reaction by adding 2 µL of ATP solution (concentration should be at or near the Km for the specific kinase).
-
-
Incubation: Shake the plate gently and incubate at room temperature for the recommended time (e.g., 60 minutes).
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step back into ATP and provides the luciferase/luciferin components to generate a luminescent signal.
-
Signal Readout: Incubate for 30-60 minutes at room temperature. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Section 5: References
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link]
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Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]
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PubMed. Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands. [Link]
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Creative Biolabs. Kinase Target Engagement Assay Panel Screening Service. [Link]
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Pandey, A., et al. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
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Bentham Science. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. [Link]
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BioAssay Systems. EnzyChrom™ Kinase Assay Kit. [Link]
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ResearchGate. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. [Link]
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Shukla, A. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. [Link]
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Al-Azzawi, A. M., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
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Innovative Publication. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. [Link]
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IJPSR. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. [Link]
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Frontiers in Chemistry. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]
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PubMed. (2010). Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation. [Link]
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Journal of Drug Delivery and Therapeutics. (2021). Biological activities of benzimidazole derivatives: A review. [Link]
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Current Research in Pharmaceutical Sciences. BENZIMIDAZOLE SCAFFOLD: A PRIVILEGED CORE FOR DIVERSE PHARMACOLOGICAL ACTIVITIES. [Link]
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MDPI. (2020). Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents. [Link]
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Bentham Science. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. [Link]
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Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
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ResearchGate. (2015). Benzimidazole-based compounds targeting the serotonin 5-HT 6 R.... [Link]
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MySkinRecipes. This compound. [Link]
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MDPI. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. [Link]
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PubMed. (2009). Benzimidazolone-based serotonin 5-HT1A or 5-HT7R ligands: synthesis and biological evaluation. [Link]
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ResearchGate. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. [Link]
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PubMed. (1993). Benzimidazolone Derivatives Act as 5-HT4 Receptor Ligands in Rat Oesophagus. [Link]
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ResearchGate. (2021). Chemo‐selective N‐alkylation of indolylbenzimidazoles. [Link]
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ResearchGate. (2016). The derivatives of imidazo[1,2-a]benzimidazole as 5-HT2A receptor antagonists. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
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Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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ResearchGate. N‐Alkylation of benzimidazole. [Link]
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Chem 374 - Organic Chemistry II Lab. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
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PubMed Central. (2018). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]
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University of California, Riverside. Saponification (Base Hydrolysis) of Organic Materials. [Link]
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OperaChem. (2024). Saponification-Typical procedures. [Link]
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PubMed Central. (2022). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
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ResearchGate. (2011). Patent No. US 8,557,981 B2. [Link]
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YouTube. (2022). 374 BCH3023 Saponification of Esters. [Link]
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Application Notes & Protocols: A Guide to the N-Alkylation of 2-Oxobenzimidazoles
Introduction: The Significance of the N-Alkylated 2-Oxobenzimidazole Scaffold
The 2-oxobenzimidazole, also known as benzimidazolin-2-one, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it a cornerstone for designing molecules with diverse biological activities, including antiviral, anticancer, and antihypertensive properties. The synthetic modification of this core structure is a critical step in drug discovery and development.
N-alkylation, the process of introducing an alkyl group onto the nitrogen atom of the benzimidazole ring, is a fundamental and powerful strategy for modulating the physicochemical and pharmacological properties of these compounds.[1] This modification can enhance solubility, improve cell permeability, alter receptor binding affinity, and fine-tune the overall biological profile of the molecule. This guide provides an in-depth exploration of the experimental procedures for the N-alkylation of 2-oxobenzimidazoles, detailing the underlying chemical principles and offering field-proven protocols for researchers and scientists.
Mechanistic Insights: The Chemistry of N-Alkylation
The primary pathway for the N-alkylation of 2-oxobenzimidazoles is a bimolecular nucleophilic substitution (SN2) reaction.[2][3] This process involves three key components: the nucleophilic 2-oxobenzimidazole anion, an electrophilic alkylating agent, and a suitable reaction medium.
-
Deprotonation and Nucleophile Formation : The N-H proton of the 2-oxobenzimidazole ring is weakly acidic. In the presence of a suitable base, this proton is abstracted to form a resonance-stabilized benzimidazolide anion. This anion is a potent nucleophile, with the negative charge delocalized over the nitrogen and oxygen atoms. While O-alkylation is a potential side reaction, N-alkylation is generally favored due to the higher nucleophilicity of the nitrogen atom in this system.
-
Nucleophilic Attack : The generated benzimidazolide anion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). This occurs via a backside attack, leading to the formation of a new N-C bond and the displacement of a leaving group (e.g., a halide ion) in a single, concerted step.[2][3]
-
Key Reagents and Conditions :
-
Base : The choice of base is critical. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH). Stronger bases like NaH ensure complete deprotonation, while weaker carbonate bases are often sufficient and easier to handle.
-
Alkylating Agent : Primary alkyl halides (I > Br > Cl) are ideal electrophiles for this SN2 reaction.[3] Secondary halides may also be used, but can lead to competing elimination (E2) reactions, while tertiary halides will almost exclusively yield elimination products.[3] Other alkylating agents include alkyl tosylates and mesylates.
-
Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and acetone are preferred.[2][4] These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus accelerating the rate of the SN2 reaction.
-
Below is a diagram illustrating the general mechanism for this transformation.
Caption: General reaction mechanism for N-alkylation of 2-oxobenzimidazoles.
Experimental Protocols & Methodologies
Two robust and widely applicable protocols for the N-alkylation of 2-oxobenzimidazoles are detailed below. The choice of method often depends on the scale of the reaction, the reactivity of the alkylating agent, and desired process efficiency.
Protocol 1: Standard SN2 Alkylation with Alkyl Halides
This method is the most common and straightforward approach for synthesizing a wide range of N-alkylated 2-oxobenzimidazoles.
Step-by-Step Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-oxobenzimidazole (1.0 eq.), potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (approx. 0.2-0.5 M concentration).
-
Addition of Alkylating Agent : Add the alkyl halide (1.1-1.2 eq.) to the stirring suspension.
-
Reaction Conditions : Heat the reaction mixture to a temperature between 60-100 °C.[2][4] The optimal temperature depends on the reactivity of the alkylating agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-8 hours.[2][4]
-
Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into cold water, which will often cause the product to precipitate.
-
Isolation and Purification : Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities. If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an excellent alternative, particularly for larger-scale syntheses, as it can avoid the use of expensive anhydrous solvents and strong bases like NaH.[5][6] The catalyst facilitates the transfer of the hydroxide or carbonate anion from the aqueous/solid phase to the organic phase where the reaction occurs.
Step-by-Step Procedure:
-
Reaction Setup : In a round-bottom flask, combine 2-oxobenzimidazole (1.0 eq.), the alkyl halide (1.1 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (0.1 eq.), and a solvent like toluene or dichloromethane.[5][7]
-
Addition of Base : Add a concentrated aqueous solution of potassium hydroxide (KOH, 30-50%) or solid potassium carbonate (K₂CO₃, 2.0 eq.).[5]
-
Reaction Conditions : Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (40-80 °C), depending on the substrate. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring and Work-up : Monitor the reaction by TLC. Upon completion, cool the mixture, and if an aqueous base was used, separate the organic layer. Wash the organic layer with water and brine.
-
Isolation and Purification : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo. Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Alternative Method: The Mitsunobu Reaction
For cases where an alcohol is the desired alkylating agent, the Mitsunobu reaction provides a powerful solution. It allows for the direct conversion of primary and secondary alcohols to the N-alkylated product with a predictable inversion of stereochemistry at the alcohol's chiral center.[8][9]
The reaction involves activating the alcohol in situ with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The 2-oxobenzimidazole then acts as the nucleophile.[9] This method is particularly useful for introducing complex or sterically hindered alkyl groups.[11]
Data Summary: Representative Reaction Conditions
The following tables summarize typical conditions and outcomes for the N-alkylation of 2-oxobenzimidazoles, providing a useful reference for experimental design.
Table 1: Standard SN2 Alkylation Conditions
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 80 | 3 | >90 |
| 2 | Ethyl Iodide | K₂CO₃ | Acetonitrile | 70 | 5 | ~85 |
| 3 | Propyl Bromide | NaH | THF | 60 | 4 | >95 |
| 4 | Allyl Bromide | Cs₂CO₃ | Acetonitrile| RT | 6 | ~90 |
Table 2: Phase-Transfer Catalysis (PTC) Conditions
| Entry | Alkylating Agent | Base | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Butyl Bromide | 50% aq. KOH | TBAB | Toluene | 80 | ~92 |
| 2 | Benzyl Chloride | K₂CO₃ | TBAB | Dichloromethane | 40 | ~88 |
| 3 | Octyl Bromide | 30% aq. KOH | TBAHS* | Toluene | 90 | ~95[5][12] |
*TBAHS: Tetrabutylammonium hydrogen sulfate
General Experimental Workflow
The logical flow of the entire experimental process, from initial setup to final analysis, is crucial for reproducible and successful synthesis.
Caption: A typical workflow for the synthesis and isolation of N-alkylated 2-oxobenzimidazoles.
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N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. [Link]
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Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]
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Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
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A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. [Link]
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New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
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ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. [Link]
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N-alkylation: Significance and symbolism. Wisdom Library. [Link]
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Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. [Link]
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Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Study. Utrecht University Repository. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
(PDF) Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. ResearchGate. [Link]
-
Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. MDPI. [Link]
Sources
- 1. N-alkylation: Significance and symbolism [wisdomlib.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS 860187-45-7). This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and consistency of this important synthetic building block. Benzimidazolone scaffolds are crucial pharmacophores in medicinal chemistry, and mastering their synthesis is key to advancing many research projects.[1][2]
This document moves beyond a simple protocol, offering in-depth troubleshooting, mechanistic insights, and data-driven recommendations to address common challenges encountered in the laboratory.
Core Synthesis Pathway & Optimized Protocol
The most reliable and common method for synthesizing the benzimidazolone core is the cyclization of an o-phenylenediamine derivative with a carbonyl source.[3][4] For the target molecule, the synthesis begins with Methyl 2,3-diaminobenzoate. The choice of the cyclizing agent is critical for yield, purity, and safety. While agents like phosgene or triphosgene are effective, 1,1'-Carbonyldiimidazole (CDI) is often preferred due to its milder nature and safer handling.
The reaction proceeds via an initial acylation of one amino group by CDI, forming an imidazole-N-carboxamide intermediate. This is followed by an intramolecular nucleophilic attack by the second amino group, which cyclizes to form the benzimidazolone ring, releasing imidazole as a byproduct.
Optimized Experimental Protocol
This protocol details a robust method using 1,1'-Carbonyldiimidazole (CDI) as the cyclizing agent.
Reagents and Materials:
| Reagent/Material | Purity | Notes |
| Methyl 2,3-diaminobenzoate | >98% | Starting material. Should be stored under inert gas to prevent oxidation. |
| 1,1'-Carbonyldiimidazole (CDI) | >97% | Moisture-sensitive. Handle in a glovebox or under a dry, inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, >99.8% | Solvent. Must be dry to prevent CDI decomposition. |
| Ethyl Acetate | Reagent Grade | For extraction and recrystallization. |
| Hexanes | Reagent Grade | For recrystallization. |
| Saturated NaCl solution (Brine) | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 2,3-diaminobenzoate (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 10 mL per gram of diamine) to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Reagent Addition: In a separate, dry flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF. Add this solution dropwise to the stirred solution of Methyl 2,3-diaminobenzoate at room temperature over 30-45 minutes.
-
Causality Note: A slow, controlled addition is crucial. A rapid addition can lead to localized heating and the formation of urea-linked dimers, which are common and often difficult-to-remove impurities.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65-67°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
System Check: A typical TLC system is 50:50 Ethyl Acetate:Hexanes. The product should have a lower Rf value than the starting diamine.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted imidazole), water, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to afford this compound as a pure, crystalline solid.
Experimental Workflow Diagram
Caption: Optimized workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently below 50%. What are the primary factors I should investigate to improve it?
A1: Low yield is the most frequent complaint. The cause can usually be traced back to one of four areas:
-
Starting Material Integrity: The Methyl 2,3-diaminobenzoate starting material is highly susceptible to air oxidation, which can occur during storage or handling. Oxidized diamines are typically darker in color and will not cyclize, leading to complex impurity profiles and significantly lower yields.
-
Solution: Always use high-purity starting material. If it appears discolored (i.e., not a light tan/off-white), consider purifying it by recrystallization or filtration through a short plug of silica gel before use. Store it under an inert atmosphere (argon or nitrogen) and minimize its exposure to air during weighing and transfer.
-
-
Purity of the Cyclizing Agent and Solvent: 1,1'-Carbonyldiimidazole (CDI) reacts rapidly with water. If your solvent (THF) is not anhydrous or if the CDI has been improperly stored, a significant portion will decompose before it can react with your diamine.
-
Solution: Use a freshly opened bottle of anhydrous solvent or pass it through a solvent purification system. Ensure your CDI is a free-flowing white powder and has been stored in a desiccator or glovebox. Using a slight excess (1.1-1.2 eq) of CDI can help compensate for minor decomposition.
-
-
Incomplete Reaction or Side Reactions: If the reaction is not driven to completion, you will lose yield during work-up. The most common side reaction is the formation of a bis-urea dimer, where two diamine molecules are linked by a carbonyl group without cyclizing.
-
Solution: Monitor the reaction closely by TLC or LC-MS until all starting material is consumed. The dropwise addition of CDI at room temperature before heating is critical to favor the intramolecular cyclization over the intermolecular dimerization. Ensure the reflux temperature is maintained.
-
-
Losses During Purification: The product has moderate polarity and good crystallinity. However, significant material can be lost if the wrong recrystallization solvent system is used or if the product is partially soluble in the aqueous layers during work-up.
-
Solution: During the aqueous wash, perform back-extractions of the aqueous layers with fresh ethyl acetate to recover any dissolved product. For recrystallization, carefully determine the optimal solvent/anti-solvent ratio. A hot solution of the product in ethyl acetate should become turbid upon the slow addition of hexanes and then yield crystals upon cooling.
-
Q2: My TLC shows a major byproduct that is very close to my product's Rf. How can I identify and eliminate it?
A2: This is often indicative of the uncyclized intermediate, Methyl 2-amino-3-(1H-imidazole-1-carboxamido)benzoate. This intermediate forms after the first step but before the final ring-closing.
-
Identification: This intermediate will have a different mass in LC-MS (corresponding to the diamine + CDI - imidazole). Its 1H NMR will also be distinct, lacking the characteristic broad N-H signals of the final benzimidazolone.
-
Elimination: The presence of this intermediate suggests the cyclization step is slow or incomplete.
-
Increase Reaction Time/Temperature: Ensure you are refluxing for an adequate period (4-6 hours is typical, but some cases may require longer). Confirm your heating mantle or oil bath is at the correct temperature.
-
Consider a Higher-Boiling Solvent: If refluxing in THF is insufficient, switching to a solvent like 1,4-dioxane (~101°C) can provide the extra thermal energy needed to drive the final ring closure.
-
Catalysis: While not always necessary, a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes facilitate the final proton transfer and imidazole elimination, though this should be optimized carefully.
-
Q3: The reaction stalls, with starting material still present even after prolonged reflux. What is happening?
A3: A stalled reaction points to a stoichiometric or deactivation issue.
-
Cause 1: Insufficient CDI: As mentioned in A1, if your CDI has degraded due to moisture, you may have a substoichiometric amount, leaving unreacted starting material.
-
Solution: Add an additional portion of fresh CDI (e.g., 0.2-0.3 eq) to the reaction mixture and continue to reflux. If the reaction proceeds, it confirms the CDI was the limiting factor.
-
-
Cause 2: Solvent Purity: Trace amounts of amine or acid impurities in the solvent can interfere with the reaction.
-
Solution: Always use high-purity, anhydrous solvents from a reliable source.
-
-
Cause 3: Product Precipitation: In some cases, the product may begin to crystallize out of the reaction mixture at reflux, physically preventing the remaining starting material from reacting.
-
Solution: Add a small amount of a higher-boiling, co-miscible solvent like DMF or DMAc to improve solubility. Alternatively, increase the total volume of THF to keep all components dissolved throughout the reaction.
-
Q4: My purified product is an off-white or yellowish powder, not the expected white crystals. How can I improve its color and purity?
A4: Discoloration is almost always due to trace, highly-colored impurities arising from the oxidation of the o-phenylenediamine starting material.
-
Solution 1: Activated Carbon Treatment: During the recrystallization step, add a small amount of activated carbon (charcoal) to the hot, dissolved solution of your crude product. Let it stir for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon. The filtrate should be colorless. Cool this solution to obtain pure, white crystals.
-
Expert Tip: Use the minimum amount of carbon necessary, as it can adsorb some of your product, slightly reducing the yield.
-
-
Solution 2: Pre-purify the Starting Material: The best solution is to prevent the impurities from forming in the first place. If your Methyl 2,3-diaminobenzoate is discolored, recrystallize it before starting the synthesis. This single step can dramatically improve the final product's quality and often makes the final purification much simpler.
Frequently Asked Questions (FAQs)
-
Q: Can I use urea instead of CDI as the carbonyl source?
-
A: Yes, urea is a common and inexpensive alternative. The reaction typically involves heating the o-phenylenediamine with urea at high temperatures (150-180°C), often without a solvent or in a high-boiling solvent like NMP or sulfolane.[5] However, these harsh conditions can sometimes lead to decarboxylation or other side reactions, and yields may be more variable. CDI is generally a milder, more controlled, and higher-yielding method for lab-scale synthesis.
-
-
Q: Is it necessary to run this reaction under a nitrogen or argon atmosphere?
-
A: It is highly recommended. As detailed in the troubleshooting section, o-phenylenediamines are sensitive to air oxidation. Running the reaction under an inert atmosphere from start to finish protects the starting material, prevents the formation of colored impurities, and leads to a cleaner reaction and higher yield.
-
-
Q: What is the expected melting point for the final product?
-
A: While specific literature values can vary slightly based on purity and measurement technique, the melting point is a key indicator of purity. A sharp melting point within a narrow range (e.g., 225-227°C) suggests high purity, whereas a broad or depressed melting point indicates the presence of impurities.
-
-
Q: Can this protocol be adapted for a gram-scale synthesis?
-
A: Absolutely. This protocol is scalable. The key considerations for scaling up are: ensuring efficient stirring to maintain a homogeneous mixture, managing the exotherm during the initial CDI addition (which can be done with an ice bath), and ensuring adequate condenser efficiency during reflux. The purification by recrystallization is also highly amenable to larger scales.
-
References
-
ResearchGate. (n.d.). Plausible Mechanism of Synthesis of benzimidazole derivatives, cyclization followed by rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ACS Omega. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2009). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
CORE. (n.d.). Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids. Retrieved from [Link]
-
RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]
- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
-
Who we serve. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Retrieved from [Link]
-
ResearchGate. (2011). Patent No. US 8,557,981 B2. Retrieved from [Link]
Sources
- 1. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Benzimidazolone synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Oxobenzimidazole-4-carboxylates
Welcome to the technical support center for the synthesis of 2-oxobenzimidazole-4-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
The 2-oxobenzimidazole (also known as benzimidazolone) core is a privileged scaffold in medicinal chemistry. The addition of a carboxylate group at the 4-position provides a crucial handle for further functionalization. However, the synthesis of this target molecule is often plagued by side reactions that can significantly impact yield and purity. This guide addresses these issues in a direct question-and-answer format.
Section 1: The Primary Synthetic Route & Its Core Challenge
The most common and direct approach to synthesizing 2-oxobenzimidazole-4-carboxylates involves the intramolecular cyclization of a substituted o-phenylenediamine, specifically an alkyl 2,3-diaminobenzoate, with a carbonylating agent. Agents like 1,1'-carbonyldiimidazole (CDI), urea, phosgene, or triphosgene are typically employed to introduce the C2 carbonyl group.
The primary challenge lies in ensuring the desired intramolecular cyclization occurs efficiently while preventing competing side reactions. The proximity of two nucleophilic amine groups and an electron-withdrawing ester creates a delicate electronic and steric environment.
Technical Support Center: Purification of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Welcome to the technical support guide for the purification of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (M2OBC). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the common challenges associated with the purification of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purification, however, can be challenging due to its unique chemical properties and the potential for impurity formation during synthesis. This guide offers practical, experience-based solutions to overcome these hurdles, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of M2OBC, offering step-by-step protocols and the scientific rationale behind them.
Problem 1: Low Yield After Initial Synthesis and Work-up
Q: I'm experiencing a significant loss of product after the initial reaction work-up. What are the likely causes and how can I mitigate this?
A: Low recovery can stem from several factors, including product solubility in the work-up solvents and incomplete precipitation.
Causality: M2OBC has moderate polarity, leading to partial solubility in aqueous and some organic solvents. During work-up, especially when washing with water to remove inorganic salts, a considerable amount of the product can be lost in the aqueous phase.
Step-by-Step Protocol for Improved Recovery:
-
pH Adjustment: After the initial reaction, carefully adjust the pH of the reaction mixture. M2OBC is amphoteric; its solubility is pH-dependent. Aim for a pH where the compound is least soluble, which is typically near its isoelectric point. Start by neutralizing the solution to a pH of approximately 6.5-7.5.
-
Solvent Selection for Extraction: Instead of relying solely on precipitation, perform a liquid-liquid extraction. Use a solvent in which M2OBC is highly soluble, such as ethyl acetate or dichloromethane.
-
Brine Wash: During extraction, wash the organic layer with a saturated sodium chloride solution (brine). This reduces the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.
-
Controlled Precipitation: If precipitation is the chosen method, cool the solution slowly. A rapid temperature drop can lead to the formation of fine, hard-to-filter crystals and may trap impurities. Seeding the solution with a small crystal of pure M2OBC can also promote better crystal formation.
-
Solvent Evaporation: When concentrating the organic extracts, avoid high temperatures, which can cause degradation. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 40-50°C).
Problem 2: Persistent Colored Impurities in the Final Product
Q: My final product has a persistent yellow or brownish tint, even after initial purification attempts. What are these impurities and how can I remove them?
A: The coloration is often due to oxidation byproducts or residual starting materials. Benzimidazole derivatives can be susceptible to oxidation, leading to colored, conjugated impurities.
Causality: Incomplete reaction or side reactions can leave unreacted starting materials or form polymeric byproducts. Exposure to air and light during processing can also lead to the formation of colored oxidative impurities.
Step-by-Step Protocol for Decolorization:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or methanol). Add a small amount of activated carbon (charcoal), typically 1-2% of the product weight. Heat the mixture at reflux for 15-30 minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Filter the hot solution through a pad of celite or filter aid to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product on the filter.
-
Recrystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
Recrystallization Solvent Selection:
| Solvent System | Suitability for M2OBC |
| Ethanol | Good for dissolving at high temperatures and precipitating upon cooling. |
| Methanol | Similar to ethanol, may offer slightly different solubility profiles. |
| Ethyl Acetate/Hexane | A good solvent/anti-solvent system. Dissolve in minimal hot ethyl acetate and add hexane until turbidity appears, then cool. |
Problem 3: Co-eluting Impurities During Column Chromatography
Q: I'm struggling to separate my product from a closely related impurity using column chromatography. The Rf values are very similar. How can I improve the separation?
A: Achieving good separation of structurally similar compounds requires careful optimization of the chromatographic conditions.
Causality: Impurities with similar polarity and functional groups to M2OBC will exhibit similar retention behavior on standard silica gel.
Step-by-Step Protocol for Enhanced Chromatographic Separation:
-
Solvent System Optimization: The choice of mobile phase is critical. A systematic approach to finding the optimal solvent system is recommended. Start with a common mobile phase like ethyl acetate/hexane and gradually adjust the polarity. Small additions of a more polar solvent like methanol can significantly alter the separation.
-
Gradient Elution: If isocratic elution (constant solvent composition) is not effective, use a gradient elution. Start with a less polar solvent mixture and gradually increase the polarity. This will help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For highly challenging separations, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) may be effective.[1][2][3]
-
Thin-Layer Chromatography (TLC) Analysis: Before running a large column, meticulously analyze the mixture using TLC with various solvent systems to identify the best conditions for separation.[4]
Visualization of Purification Workflow:
Caption: Workflow for the purification of M2OBC using activated carbon and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single recrystallization?
A1: A single, well-executed recrystallization can typically increase the purity to >98%. However, this is highly dependent on the nature and amount of impurities in the crude material. For pharmaceutical applications requiring higher purity (e.g., >99.5%), a second recrystallization or chromatographic purification may be necessary.
Q2: Can I use HPLC for the purification of M2OBC?
A2: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for purifying M2OBC, especially on a smaller scale or for obtaining very high purity material. Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a common method for benzimidazole derivatives.[1][2][3]
Q3: What are the key safety precautions when handling this compound?
A3: While specific toxicity data may be limited, it is prudent to handle this compound with care. It may cause irritation to the skin, eyes, and respiratory system.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Are there any known stability issues with this compound?
A4: Benzimidazole derivatives can be sensitive to light and air, potentially leading to discoloration over time. It is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Visualization of Impurity Profile and Purification Strategy:
Caption: Relationship between impurity types and effective purification methods for M2OBC.
References
-
Yadrova, A. A., et al. (2020). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. Taylor & Francis Online. [Link]
-
Yadrova, A. A., et al. (2020). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC | Request PDF. ResearchGate. [Link]
-
Nazarova, N. V., et al. (2020). Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. Taylor & Francis Online. [Link]
-
Cimpoiu, C., et al. (2005). A Comparative Study of the Lipophilicity of Benzimidazole and Benztriazole Derivatives by RPTLC. ProQuest. [Link]
-
Patel, H., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
BIOSYNCE. (n.d.). Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS 20901-53-5. BIOSYNCE. [Link]
Sources
Technical Support Center: Overcoming In Vitro Solubility Challenges of Benzimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility hurdles encountered when working with benzimidazole derivatives in in vitro settings. Many compounds within this important therapeutic class exhibit poor aqueous solubility, a critical rate-limiting factor for obtaining reliable and reproducible experimental data.[1][2] This resource is designed to equip you with the foundational knowledge and practical protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole compound precipitates immediately when I add my DMSO stock to the aqueous cell culture medium. What's happening and what's the first thing I should try?
This is a very common issue known as "solvent shock."[3] It occurs when a compound that is highly soluble in a concentrated organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower, causing it to crash out of solution.[3]
Initial Troubleshooting Steps:
-
Optimize Dilution Strategy: Instead of a single, large dilution step, employ a serial or stepwise dilution. First, create an intermediate dilution of your DMSO stock in a small volume of a solvent miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution into your aqueous medium.[3] Alternatively, you can try adding the DMSO stock to your final assay volume very slowly, with constant vortexing or stirring, to allow for more gradual dissolution.[3]
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[3][4][5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3]
-
Verify Stock Solution Integrity: Problems can arise from the stock solution itself. Ensure you are using high-quality, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[6] If the stock has been stored for a long time or subjected to freeze-thaw cycles, the compound may have precipitated within the DMSO.[6] Inspect the stock solution for any visible precipitate before use.
Q2: I've optimized my dilution, but my compound's final concentration is still limited by its low solubility. What other approaches can I explore?
If simple dilution optimization is insufficient, several formulation strategies can significantly enhance the aqueous solubility of benzimidazole derivatives. The most common and effective methods for in vitro applications include:
-
pH Adjustment: The solubility of many benzimidazole derivatives is highly dependent on pH.[3][7]
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent can improve solubility.[3][8][9]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic benzimidazole molecule within a cyclodextrin can dramatically increase its apparent water solubility.[1][2][10]
A logical workflow is to first determine the pH-solubility profile of your compound. This data will inform whether simple pH modification is a viable strategy or if more complex approaches like co-solvents or cyclodextrins are necessary.
In-Depth Troubleshooting & Experimental Protocols
Issue 1: Determining and Optimizing pH-Dependent Solubility
Causality: The benzimidazole ring system contains weakly basic nitrogen atoms.[7] At a pH below their pKa, these nitrogens become protonated, rendering the molecule charged and generally more soluble in aqueous media.[7][11] Therefore, adjusting the pH of your assay buffer can be a powerful and straightforward method to increase compound solubility.[3] For example, the solubility of a thiazolobenzimidazole derivative was increased approximately 36-fold by adjusting the pH to 2.[3]
Caption: Decision workflow for selecting a benzimidazole solubilization strategy.
This protocol allows you to quantify the solubility of your benzimidazole derivative across a range of pH values.
Materials:
-
Benzimidazole compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials with screw caps
-
Orbital shaker or rotator
-
pH meter
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of your benzimidazole compound to separate vials, each containing a different pH buffer. Ensure a small amount of undissolved solid remains at the bottom.[3]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[3]
-
Equilibrate the samples for 24-72 hours to ensure equilibrium solubility is reached.[3]
-
After equilibration, measure and record the final pH of each solution.[3]
-
Carefully filter an aliquot from the supernatant of each vial using a 0.22 µm filter to remove all undissolved particles.[3]
-
Quantify the concentration of the dissolved compound in each filtered sample using your established analytical method.[3]
-
Plot the measured solubility (y-axis) against the final pH (x-axis) to generate the pH-solubility profile.[3]
Considerations:
-
Be aware that altering the pH can affect the ionization state and, potentially, the biological activity of your compound.[3]
-
Significant pH changes can also impact the health of cells or the function of proteins in your assay.[3] Always confirm that the final pH is compatible with your experimental system.
Issue 2: Compound Remains Poorly Soluble Even with pH Optimization
If pH adjustment is not viable or insufficient, co-solvents or cyclodextrins are the next logical steps.
1. Co-solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the polarity of the solvent system.[9] This change in polarity can better accommodate a hydrophobic molecule, thereby increasing its solubility.[9] Common co-solvents for in vitro work include ethanol, polyethylene glycol (PEG 400), and propylene glycol.[3][9]
Implementation:
-
Prepare your final assay medium containing a small percentage (e.g., 1-5%) of the chosen co-solvent.
-
Add your compound stock (in DMSO) to this co-solvent-containing medium.
-
Crucially , you must run a parallel vehicle control with the same concentration of the co-solvent (and DMSO) to ensure the solvent mixture itself does not cause artifacts in your assay.[3]
2. Cyclodextrin Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] Poorly soluble benzimidazole molecules can become encapsulated within this hydrophobic cavity, forming an inclusion complex.[2][10][12] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[2][10]
The effect can be substantial; complexation with HP-β-CD increased the solubility of albendazole and fenbendazole by 1058-fold and 1512-fold, respectively.[2][10]
This protocol, based on the Higuchi and Connors method, determines the effect of a cyclodextrin on your compound's solubility and helps identify the optimal concentration to use.[3]
Materials:
-
Benzimidazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer relevant to your assay
-
Vials, orbital shaker, filters, and analytical method as in Protocol 1.
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.[3]
-
Add an excess amount of your benzimidazole compound to each cyclodextrin solution.[3]
-
Seal, equilibrate on a shaker for 24-72 hours at a constant temperature.[3]
-
Filter the supernatant through a 0.22 µm filter.[3]
-
Quantify the concentration of the dissolved compound in each sample.
-
Plot the solubility of the benzimidazole derivative (y-axis) against the HP-β-CD concentration (x-axis). A linear relationship (AL-type diagram) typically indicates the formation of a 1:1 soluble complex.
Caption: Encapsulation of a hydrophobic benzimidazole within a cyclodextrin host.
Considerations:
-
Like co-solvents, cyclodextrins can have biological effects. They may interact with cell membranes or proteins.[3] It is essential to include a control group treated with the same concentration of HP-β-CD alone.
Data Summary: Solubility Enhancement Examples
The following table summarizes reported increases in solubility for various benzimidazole derivatives using different techniques. This data illustrates the potential magnitude of improvement achievable.
| Benzimidazole Compound | Solubilization Method | Fold Increase in Solubility (Approx.) | Reference |
| Albendazole | β-cyclodextrin | 223x | [2][10] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1058x | [2][10] |
| Albendazole | HP-β-CD with PVP | 1412x | [2][10] |
| Fenbendazole | β-cyclodextrin | 432x | [2][10] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1512x | [2][10] |
| Thiazolobenzimidazole | pH adjustment (to pH 2) | ~36x | [3] |
| Thiazolobenzimidazole | pH adjustment and HP-β-CD | ~900x | [3] |
Advanced Strategies: Solid Dispersions
For drug development applications beyond basic in vitro screening, solid dispersion technology is a powerful strategy.[1][14] This technique involves dispersing the drug in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[14][15] The process can convert the drug from a crystalline state to a more soluble amorphous state, significantly enhancing its dissolution rate and bioavailability.[1][15][16] Methods like solvent evaporation or freeze-drying are used to create these formulations.[15][16][17]
While highly effective, preparing and characterizing solid dispersions is more complex and typically employed in later-stage formulation development rather than for routine in vitro assays.
References
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- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
-
Rodrigues, L. N. C., Tavares, A. C. M., Ferreira, B. T., Reis, A. K. C. A., & Katiki, L. M. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
- Rodrigues, L. N. C., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO.
- Dahima, R. (2015). A comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 851-859.
-
Leonardi, D., et al. (2018). Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization. Molecules, 23(5), 1105. [Link]
- Kumar, M., & Singh, R. (2018). GREEN CHEMICAL SYNTHESIS AND PROPERTIES OF SOLID DISPERSIONS OF BENZIMIDAZOLE –Β. NAPHTHOL BINARY DRUG SYSTEM. Green Chemistry & Technology Letters.
-
Al-Subaie, F. M., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceuticals (Basel), 16(11), 1526. [Link]
-
Cheng, X., et al. (2004). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 9(5), 454-462. [Link]
- Effects of different pH and surfactants on the solubility of albendazole (n = 3).
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 1-benzyl-1H-benzimidazol-5-amine.
- Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins.
-
T'jollyn, H., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Planta medica, 78(08), 837-840. [Link]
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de la Fuente, J. L., et al. (2012). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Pharmaceutical Sciences, 48, 241-248. [Link]
- Kumar, M., & Singh, R. (2018). GREEN CHEMICAL SYNTHESIS AND PROPERTIES OF SOLID DISPERSIONS OF BENZIMIDAZOLE –Β. NAPHTHOL BINARY DRUG SYSTEM. Green Chemistry & Technology Letters.
- Unspecified author. (2020).
- MCE. (n.d.). Compound Handling Instructions.
- Unspecified author. (n.d.). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. PARIPEX INDIAN JOURNAL OF RESEARCH.
- Question on ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
- Unspecified author. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Question on ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
- The physicochemical properties of synthesized benzimidazole derivatives.
-
Rahman, M. M., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific reports, 11(1), 1-16. [Link]
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Bundgaard, H., & Nielsen, N. M. (1989). Prodrugs of thiabendazole with increased water-solubility. International journal of pharmaceutics, 57(2), 113-120. [Link]
-
Torrado, J. J., et al. (2015). Novel solid dispersions of benznidazole: preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system. Parasitology international, 64(5), 222-229. [Link]
-
Li, Y., et al. (2024). Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability. Heliyon, 10(4), e25950. [Link]
-
Vo, C. L. N., Park, C., & Lee, B. J. (2013). Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and application to anticancer drugs. Molecules, 18(9), 10737-10760. [Link]
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- Kolvari, E., & Banary, H. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Journal of Applied Organometallic Chemistry, 3(2), 134-141.
-
da Silva, F. C., et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein journal of organic chemistry, 8, 1375. [Link]
- Unspecified author. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
Khan, I., et al. (2023). Novel benzimidazole derivatives as effective inhibitors of prolyl oligopeptidase: synthesis, in vitro and in silico analysis. Future Medicinal Chemistry, 15(24), 2097-2111. [Link]
-
Tsegaye, M. G., et al. (2023). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Pharmaceuticals, 16(1), 125. [Link]
-
El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Scientific Reports, 13(1), 939. [Link]
- Unspecified author. (2025).
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Unspecified author. (2017). New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation. Molecules, 22(4), 553. [Link]
- Unspecified author. (2016). Benzimidazole based Pt(II) complexes with better normal cell viability than cisplatin: Synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study.
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Technical Support Center: Optimizing Benzimidazole Ring Formation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the benzimidazole ring, a critical scaffold in medicinal chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzimidazole core?
The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde.[1][2] The reaction with carboxylic acids is often referred to as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1][2] Modern approaches frequently employ a diverse range of catalysts to enhance yields and reaction efficiency under milder conditions, often incorporating principles of green chemistry.[2][3][4]
Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?
Low yields are a frequent challenge in benzimidazole synthesis.[1][5] A systematic approach to optimization is crucial. The first parameters to investigate should be:
-
Catalyst and Solvent Selection: These are often the most critical factors. The absence of a suitable catalyst can lead to low conversion rates and significantly longer reaction times.[2] A solvent screen is highly recommended, as polarity can dramatically influence reaction outcomes. For instance, polar solvents like methanol and ethanol have demonstrated high yields in certain catalytic systems.[2][6]
-
Reaction Temperature and Time: Many benzimidazole syntheses require heating to proceed efficiently.[1][7] Reactions that show poor yields at room temperature can be significantly improved by increasing the temperature.[1][8] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][9]
-
Quality of Starting Materials: The purity of the o-phenylenediamine and the corresponding aldehyde or carboxylic acid is paramount. Impurities can lead to undesirable side reactions and the formation of colored byproducts that complicate purification.[1][5][9]
Q3: How do I select the appropriate catalyst for my synthesis?
Catalyst selection is highly dependent on the specific substrates (e.g., electronic properties of the aldehyde or carboxylic acid) and the desired reaction conditions. The options are broad and include:
-
Acid Catalysts: Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids are commonly used.[10][11] Ammonium chloride (NH₄Cl) is another effective and inexpensive option.[1][2][12]
-
Metal-Based Catalysts: A wide array of metal catalysts have been reported to be effective, including those based on copper, zinc, and erbium(III) triflate (Er(OTf)₃).[1][8][13] Supported gold nanoparticles have also been shown to be highly efficient.[14]
-
Heterogeneous Catalysts: For greener and more sustainable approaches, heterogeneous catalysts like engineered MgO@DFNS or Al₂O₃/CuI/PANI nanocomposites are advantageous due to their ease of recovery and reusability.[1][2][10]
It is crucial to optimize catalyst loading, as an excess can sometimes lead to a decrease in selectivity and yield.[1][9]
Q4: I'm observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
The formation of 1,2-disubstituted benzimidazoles is a common side reaction, particularly when using aldehydes.[9] To enhance the selectivity for the desired 2-substituted product, consider the following strategies:
-
Control Stoichiometry: Using a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the 2-substituted product.[9]
-
Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents may favor the 2-substituted product.[9]
-
Catalyst Selection: Certain catalysts can promote the selective formation of the desired product. For example, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Inefficient Catalyst: The catalyst may be inactive, or the loading is suboptimal.[9] 2. Suboptimal Reaction Conditions: Incorrect temperature, time, or solvent.[1][9] 3. Poor Quality Starting Materials: Impurities are interfering with the reaction.[1][5][9] 4. Incomplete Reaction: Insufficient reaction time.[9] | 1. Catalyst Optimization: Screen a variety of catalysts (acidic, metallic, heterogeneous) and optimize the catalyst loading. Ensure the catalyst is active and from a reliable source.[9] 2. Condition Screening: Perform a solvent screen with varying polarities (e.g., Methanol, Ethanol, DMF, CHCl₃).[2][12][15] Optimize the temperature and monitor the reaction over time to determine the ideal duration.[1] 3. Purify Starting Materials: If purity is questionable, purify the o-phenylenediamine and aldehyde/carboxylic acid via recrystallization or distillation before use.[1][9] 4. Reaction Monitoring: Use TLC to monitor the reaction's progress and ensure it has gone to completion.[2][7][9] |
| Formation of Multiple Products / Low Selectivity | 1. Incorrect Stoichiometry: An excess of the aldehyde can lead to the formation of 1,2-disubstituted benzimidazoles.[9] 2. Side Reactions: The intermediate Schiff base may be stable and not fully cyclize, or N-alkylation can occur.[9] 3. Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, leading to colored impurities.[9] | 1. Adjust Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or a slight excess of the diamine.[9] 2. Optimize Conditions: Adjusting the temperature can favor the desired cyclization.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.[9] 3. Inert Atmosphere: To prevent oxidation of the o-phenylenediamine, conduct the reaction under an inert atmosphere.[9] |
| Difficulty in Product Purification | 1. Similar Polarity: The desired product and impurities may have similar polarities, making chromatographic separation difficult.[9] 2. Catalyst Residue: Homogeneous catalysts can be challenging to remove from the final product. 3. Colored Impurities: Oxidation of starting materials can lead to persistent colored impurities.[9] | 1. Recrystallization: Attempt recrystallization from a variety of solvents to selectively crystallize the desired product. 2. Use Heterogeneous Catalysts: Employing a solid-supported or recyclable catalyst simplifies workup and purification, as it can be removed by simple filtration.[2][10] 3. Decolorization: Using o-phenylenediamine dihydrochloride as the starting material can sometimes reduce the formation of colored impurities.[16] Alternatively, treatment with activated carbon during workup can help remove color.[17] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in benzimidazole synthesis.
Caption: A stepwise guide to troubleshooting benzimidazole synthesis.
Experimental Protocols
General Protocol 1: Phillips-Ladenburg Condensation with a Carboxylic Acid
This foundational method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[18][19]
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[18]
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[18]
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.[18]
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with cold water.[18]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol 2: Condensation with an Aldehyde using NH₄Cl Catalyst
This protocol describes a mild and efficient synthesis using ammonium chloride as a catalyst at room temperature.[1][12]
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).[1][12]
-
Add the corresponding aldehyde (1 mmol) to the mixture.[1]
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using TLC (typically 4 hours).[1][12]
-
After completion, pour the mixture into crushed ice.[1]
-
Filter the separated solid product, wash with water, and then dry.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[1]
General Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)
Microwave-assisted synthesis can dramatically reduce reaction times and often increase yields.[1][8]
-
In a microwave reactor vessel, mix the N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[1][8]
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.[1][8]
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizing the General Synthesis Pathway
The following diagram outlines the core reaction pathway for benzimidazole formation from o-phenylenediamine and an aldehyde.
Caption: From reactants to product via a Schiff base intermediate.
References
- Improving the reaction conditions for benzimidazole synthesis - Benchchem. (URL: )
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. (URL: [Link])
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. (URL: [Link])
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its deriv
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem. (URL: )
- Troubleshooting guide for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) experiments - Benchchem. (URL: )
- optimization of reaction conditions for benzimidazole synthesis - Benchchem. (URL: )
- troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem. (URL: )
-
Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES - ResearchGate. (URL: [Link])
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - NIH. (URL: [Link])
-
List of optimal solvent for the synthesis of 2-phenyl-1H-benzimidazole (3a) a - ResearchGate. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. (URL: [Link])
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. (URL: [Link])
-
Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles - PMC - NIH. (URL: [Link])
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. (URL: [Link])
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a - ResearchGate. (URL: [Link])
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - EnPress Journals. (URL: [Link])
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide - Benchchem. (URL: )
-
Synthesis of benzimidazoles in high-temperature water - ResearchGate. (URL: [Link])
-
Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (URL: [Link])
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - NIH. (URL: [Link])
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (URL: [Link])
-
Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing). (URL: [Link])
-
Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis - MDPI. (URL: [Link])
-
Benzimidazole - Organic Syntheses Procedure. (URL: [Link])
-
Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. (URL: [Link])
-
34 questions with answers in BENZIMIDAZOLES | Science topic - ResearchGate. (URL: [Link])
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: [Link])
-
PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry. (URL: [Link])
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Technical Support Center: Purification of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (Product No. CS-0150855).[1] My aim is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Question & Answer
This section addresses specific issues you may encounter during the purification of your target compound. Each answer provides a detailed explanation of the underlying chemistry and a step-by-step protocol to resolve the issue.
Question 1: My isolated product is off-white or has a distinct yellow/brown coloration. What is the likely impurity, and what is the most effective purification strategy?
Answer:
Expert Insight: The yellow or brown discoloration in your product is typically due to the presence of oxidized species or highly conjugated condensation by-products formed during the synthesis.[2] Benzimidazole derivatives can be susceptible to air oxidation, and side reactions involving the aromatic diamine starting material can lead to colored impurities that are often difficult to remove by simple filtration.
Underlying Causality: The synthesis of the benzimidazolone ring often involves the condensation of an o-phenylenediamine derivative with a carbonyl source like urea, phosgene, or chloroformates.[3] Incomplete reaction or side reactions can lead to residual starting materials or dimeric/polymeric impurities which are often colored.
Recommended Purification Protocol: Activated Carbon Treatment and Recrystallization
This protocol is designed to first remove colorimetric impurities using activated carbon, followed by recrystallization to isolate the pure product.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent for recrystallization. Dimethylformamide (DMF) or a mixture of ethanol and water are often effective. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Activated Carbon Treatment: Add a small amount of activated carbon (approximately 1-2% w/w of your crude product) to the hot solution.
-
Heating and Filtration: Heat the mixture at reflux for 10-15 minutes. This allows the activated carbon to adsorb the colored impurities. While still hot, filter the solution through a pad of celite to remove the activated carbon. This step must be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Reflux | Expected Purity |
| Ethanol/Water (e.g., 8:2) | Low | High | >98% |
| Dimethylformamide (DMF) | Moderate | Very High | >99% |
| Acetonitrile | Low | Moderate | >97% |
Logical Workflow for Decolorization and Recrystallization
Caption: Workflow for removing colored impurities.
Question 2: Thin Layer Chromatography (TLC) analysis of my product shows a persistent impurity spot close to the product spot. How can I improve the separation?
Answer:
Expert Insight: An impurity with a similar Rf value to your product suggests it has a comparable polarity. This is often an isomer or a closely related by-product. To resolve this, a more selective purification technique like column chromatography is required.
Underlying Causality: Isomeric impurities can arise from the starting materials or form during the cyclization step of the synthesis. For instance, if the starting material is a substituted o-phenylenediamine, cyclization can potentially occur at two different positions, leading to regioisomers.
Recommended Purification Protocol: Silica Gel Column Chromatography
This protocol will allow for the separation of compounds with very similar polarities.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of your crude product.
-
Mobile Phase Selection: The key to good separation is the choice of eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Use TLC to determine the optimal solvent system that provides the best separation between your product and the impurity.
-
Loading the Column: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with your adsorbed product can be loaded onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure.
Data Presentation: Example Eluent Systems for Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Typical Application |
| 9:1 to 7:3 | For less polar impurities. |
| 1:1 to 3:7 | For separating the product from slightly more polar impurities. |
| 100% Ethyl Acetate | For eluting highly polar compounds. |
Logical Relationship for Optimizing Column Chromatography
Caption: Iterative process for chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material impurities I should be aware of?
A1: The most common starting material impurity is the unreacted methyl 2,3-diaminobenzoate. This impurity is more polar than the product and can often be removed by washing the crude product with a dilute acid solution, which will protonate and solubilize the diamine.
Q2: Can I use an acid-base extraction for purification?
A2: Yes, an acid-base extraction can be effective. The benzimidazolone has acidic protons on the nitrogen atoms. By treating a solution of the crude product in an organic solvent with a dilute aqueous base (e.g., sodium bicarbonate), the product can be deprotonated and extracted into the aqueous layer, leaving non-acidic impurities behind. The product can then be re-precipitated by acidifying the aqueous layer.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of the pure compound is typically in the range of 270-280 °C. A broad melting range or a lower melting point is indicative of impurities.
Q4: Are there any specific safety precautions I should take during purification?
A4: Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When performing hot filtrations, be cautious of the hot solvent and glassware.
References
-
Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Kandri Rodi, Y., et al. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(45), 28243-28267. [Link]
Sources
Preventing isomer formation during benzimidazole synthesis
Technical Support Center: Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of benzimidazole synthesis, with a specific focus on the critical challenge of controlling regioselectivity. When working with unsymmetrically substituted precursors, the formation of isomeric mixtures is a common and significant hurdle, leading to reduced yields and costly, often difficult, separation processes.
This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice. We will explore the root causes of isomer formation in classical and modern synthetic routes and offer field-proven strategies to achieve high regioselectivity for your target molecule.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two isomers in my benzimidazole synthesis. What is happening?
A: This is the most common issue when using an asymmetrically substituted o-phenylenediamine (e.g., 4-substituted-1,2-diaminobenzene). The cyclization step can proceed in two different directions, resulting in a mixture of regioisomers (e.g., 5- and 6-substituted benzimidazoles). This occurs because the two amino groups on the precursor have different chemical environments, but often their reactivity is not different enough to favor the formation of a single product under standard conditions. The specific isomer ratio you observe is a direct consequence of the reaction mechanism and conditions employed.
Diagram 1: The Regioisomer Problem
Technical Support Center: Stability Testing of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Welcome to the technical support center for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound.
Introduction
This compound is a heterocyclic compound with a benzimidazole core. The stability of this molecule is a critical parameter that can impact its purity, potency, and safety, especially when it is used as an active pharmaceutical ingredient (API) or a key intermediate in drug synthesis. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions and shelf-life.[1][2][3] This guide will walk you through the necessary steps for a comprehensive stability assessment, in line with regulatory expectations.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of the benzimidazole ring and the ester functional group, the primary degradation pathways are likely to be hydrolysis and oxidation.[7]
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid) and methanol.
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation, potentially leading to ring-opened impurities or other oxidized derivatives.[7]
-
Photodegradation: Benzimidazole derivatives can also be sensitive to light, which may lead to the formation of various photoproducts.[7]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.[7] It is crucial to protect the compound from light and moisture.
Q3: Which analytical techniques are most suitable for stability and degradation analysis?
A3: The most common and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
HPLC with UV detection: Provides the necessary resolution and sensitivity for quantifying the parent compound and its degradation products.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for the identification and structural elucidation of unknown degradation products.[7]
-
UPLC (Ultra-Performance Liquid Chromatography): Can be used for higher resolution and faster analysis times.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your stability studies.
Issue 1: Unexpected peaks are observed in the chromatogram during a stability study.
-
Possible Cause 1: Contamination. The unexpected peaks could be from a contaminated solvent, glassware, or the HPLC system itself.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. If peaks are still present, systematically clean the HPLC system and use fresh, high-purity solvents.
-
-
Possible Cause 2: Degradation. The new peaks are likely degradation products.
-
Troubleshooting Step: To confirm if the peaks are related to the compound, compare the chromatograms of a fresh sample and the stressed sample. The peak areas of the new impurities should increase over time in the stability study. A forced degradation study can help to systematically identify expected degradation products.[3][7]
-
-
Possible Cause 3: Interaction with Excipients (if in a formulation). The compound may be reacting with other components in the formulation.
-
Troubleshooting Step: Conduct a compatibility study with individual excipients to identify any potential interactions.
-
Issue 2: The concentration of the compound is decreasing over time, but no significant degradation peaks are observed.
-
Possible Cause 1: Formation of Non-UV Active Degradants. The degradation products may not have a chromophore and are therefore not detected by the UV detector at the selected wavelength.
-
Troubleshooting Step: Analyze the samples at a lower wavelength (e.g., 210 nm) or use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
-
-
Possible Cause 2: Precipitation. The compound may be precipitating out of the solution, especially if the storage solvent is not optimal or if the concentration is high.
-
Troubleshooting Step: Visually inspect your samples for any solid material. If precipitation is suspected, try using a different solvent or a lower concentration.
-
-
Possible Cause 3: Adsorption. The compound may be adsorbing to the surface of the storage container.
-
Troubleshooting Step: Consider using different types of containers (e.g., glass vs. polypropylene) to see if the loss is minimized. Silanized glass vials can sometimes reduce adsorption.
-
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][3][9]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[10]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[7]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[7]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.[7]
-
-
Thermal Degradation:
-
Photolytic Degradation:
Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Data Presentation
Summarize the results of the forced degradation study in a table for easy comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 8 hours | 60 °C | |||
| 0.1 M NaOH | 8 hours | 60 °C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat (Solid) | 48 hours | 80 °C | |||
| Heat (Solution) | 48 hours | 80 °C | |||
| Light | Per ICH Q1B | Per ICH Q1B |
Fill in the table with your experimental data.
Logical Framework for Stability Indicating Method Development
The development of a stability-indicating analytical method is a critical outcome of forced degradation studies. The method must be able to separate the active ingredient from its degradation products and any other impurities.
References
- 1. Ich guideline for stability testing | PPTX [slideshare.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | SIELC Technologies [sielc.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Technical Support Center: A Troubleshooting Guide for Benzimidazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this critical heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide in a question-and-answer format. It addresses specific, common issues encountered in the lab, providing not just solutions but the underlying chemical principles to empower your experimental design.
The synthesis of benzimidazoles is a cornerstone of medicinal chemistry, with derivatives showing a vast range of biological activities, including antiulcer, antiviral, and anticancer properties.[1][2][3] The most common synthetic strategies involve the condensation of an o-phenylenediamine with a one-carbon electrophile, typically a carboxylic acid (the Phillips-Ladenburg reaction) or an aldehyde (a variation of the Weidenhagen reaction).[4][5][6][7] While straightforward in principle, these reactions are often plagued by issues with yield, selectivity, and purification. This guide provides expert, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses the most frequent problems encountered during benzimidazole synthesis. Each answer provides a systematic approach to identify the root cause and implement a validated solution.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is a multifaceted problem that can often be traced back to a few key areas. A systematic evaluation of your reagents, reaction conditions, and catalyst system is the most effective approach.
Potential Causes & Recommended Solutions:
-
Reagent Quality and Stoichiometry:
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Purity of Starting Materials: This is the most common culprit. o-Phenylenediamine is notoriously susceptible to air oxidation, which can lead to dark-colored, impure products and significantly lower yields.[8] Impurities in the aldehyde or carboxylic acid can also introduce competing side reactions.
-
Solution: Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon treatment.[8] Ensure the aldehyde or carboxylic acid is also of high purity.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in incomplete conversion.
-
-
Suboptimal Reaction Conditions:
-
Temperature and Time: Many benzimidazole syntheses require energy input to proceed efficiently. Reactions that yield poorly at room temperature can see dramatic improvements with heating.[4] Conversely, excessively high temperatures can promote side reactions.[4]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate.
-
-
Inefficient Catalysis:
-
Catalyst Choice and Loading: The absence of a catalyst or the use of a suboptimal one can lead to very low conversion rates.[4][12] The catalyst activates the carbonyl group, facilitating the initial nucleophilic attack by the diamine.
-
Solution: Select an appropriate catalyst based on your substrates. Options range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids like Er(OTf)₃ to inexpensive salts like ammonium chloride (NH₄Cl).[4][12][13] For greener approaches, recyclable heterogeneous catalysts like MgO@DFNS or supported gold nanoparticles are excellent choices.[4][9][14] It is also crucial to optimize the catalyst loading, as too much catalyst can sometimes hinder the reaction.[4]
-
-
Below is a workflow diagram to guide your troubleshooting process for low yields.
Caption: Troubleshooting workflow for low benzimidazole yield.
Question 2: I am observing significant formation of side products, particularly a 1,2-disubstituted benzimidazole. How can I improve selectivity?
Answer: The formation of multiple products is a common selectivity challenge, especially when using aldehydes as the C1 source. The primary side product is often the 1,2-disubstituted benzimidazole, which arises from the reaction of a second aldehyde molecule with the nitrogen of the initially formed 2-substituted product.
Potential Causes & Recommended Solutions:
-
Reaction Stoichiometry:
-
Cause: Using an excess of the aldehyde reactant strongly favors the formation of the 1,2-disubstituted product.
-
Solution: Maintain a strict 1:1 molar ratio of o-phenylenediamine to aldehyde.[10] In some cases, a slight excess of the diamine may be beneficial to consume all the aldehyde.
-
-
Catalyst Choice:
-
Cause: The nature of the catalyst can influence the reaction pathway. Some catalysts may preferentially activate the benzimidazole nitrogen for a second condensation.
-
Solution: Certain catalysts can enhance selectivity. For example, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes, implying that avoiding such catalysts may favor the 2-substituted product.[12] Experiment with different classes of catalysts (e.g., moving from a Lewis acid to a simple ammonium salt) to find one that favors your desired product.
-
-
Solvent and Reaction Conditions:
-
Cause: The reaction medium can influence the relative rates of the competing reaction pathways.
-
Solution: The choice of solvent can be critical for selectivity. For instance, some studies have noted that non-polar solvents may favor the 2-substituted product, while more polar solvent systems can lead to the 1,2-disubstituted product.[10]
-
The diagram below illustrates the competing reaction pathways.
Caption: Reaction pathways for 2- and 1,2-disubstituted products.
Question 3: My product is difficult to purify due to persistent colored impurities. What are the best strategies?
Answer: Purification challenges, especially the presence of color, often stem from the oxidation of the o-phenylenediamine starting material or the formation of polymeric side products.
Potential Causes & Recommended Solutions:
-
Oxidation of Starting Material:
-
Cause: o-Phenylenediamine is highly prone to oxidation, forming highly colored, polymeric impurities that are difficult to remove.[8]
-
Solution 1: Prevention: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[10]
-
Solution 2: Alternative Reagent: Using o-phenylenediamine dihydrochloride salt can sometimes reduce the formation of colored impurities and lead to more homogenous mixing.[15]
-
Solution 3: Decolorization: During workup, after dissolving the crude product, treat the solution with activated charcoal (Norite) to adsorb colored impurities before recrystallization.[16] A treatment with a small amount of sodium bisulfite or sodium dithionite can also help to reduce some colored species.[8][16]
-
-
Difficulty Separating from Catalyst:
-
Cause: Homogeneous catalysts (e.g., p-TsOH, mineral acids) can be difficult to remove completely from the final product.
-
Solution: Employ a heterogeneous catalyst, such as nano-Fe₂O₃, MgO@DFNS, or supported gold nanoparticles.[9][14][17] These catalysts can be easily removed by simple filtration after the reaction is complete, simplifying the workup significantly.[9][12]
-
-
Recrystallization Issues:
-
Cause: Choosing an inappropriate solvent for recrystallization can lead to poor recovery or inefficient purification.
-
Solution: Systematically screen for a suitable recrystallization solvent or solvent system (e.g., ethanol, ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
-
Frequently Asked Questions (FAQs)
Q: What are the primary classical methods for benzimidazole synthesis? A: The two foundational methods are the Phillips-Ladenburg reaction , which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, and the Weidenhagen reaction , which uses an aldehyde that undergoes condensation followed by an oxidative cyclization.[4][5][6][7] Most modern methods are variations of these two core reactions.[7]
Q: What is the general mechanism for the reaction between o-phenylenediamine and an aldehyde? A: The reaction proceeds in two main stages. First, one of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The second stage is an intramolecular cyclization where the remaining amino group attacks the imine carbon, followed by an oxidation step (often by air or an added oxidant) to aromatize the ring and form the final benzimidazole product.[14]
Q: Are there "green" or environmentally friendly approaches to this synthesis? A: Yes, significant research has focused on green chemistry approaches. These include:
-
Microwave-assisted synthesis: This dramatically reduces reaction times (from hours to minutes) and often increases yields.[4][15]
-
Solvent-free conditions: Performing the reaction by grinding the reactants together, sometimes with a solid catalyst, eliminates the need for organic solvents.[17]
-
Use of water as a solvent: Several protocols have been developed that use water as an environmentally benign solvent.[15]
-
Recyclable catalysts: The use of heterogeneous or supported catalysts allows for easy recovery and reuse, minimizing waste.[9][14]
Q: How can I effectively monitor the reaction progress? A: The most common and effective method is Thin Layer Chromatography (TLC) .[10][11] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to side products.
Key Experimental Protocols
Here are detailed, step-by-step methodologies for common and modern benzimidazole synthesis protocols.
Protocol 1: General Synthesis using NH₄Cl as a Catalyst[4]
This protocol is a robust and inexpensive method for synthesizing 2-substituted benzimidazoles at room temperature.
-
Preparation: To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 mL), add ammonium chloride (NH₄Cl, 4 mmol).
-
Reaction: Add the corresponding aldehyde (1 mmol) to the mixture.
-
Stirring: Continue stirring the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4 hours.
-
Work-up: After completion, pour the mixture into crushed ice. Filter the separated solid product.
-
Purification: Wash the solid with water and then dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis[4]
This method leverages microwave energy for a rapid and efficient synthesis.
-
Preparation: In a microwave reactor vessel, mix the N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and a catalytic amount of Erbium(III) triflate (Er(OTf)₃, 1 mol%).
-
Reaction: Conduct the reaction under solvent-free conditions in a microwave oven. Irradiate at 60 °C for 5–10 minutes.
-
Work-up: After completion and cooling, add water to the reaction mixture.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography or recrystallization.
Protocol 3: Heterogeneous Catalysis using MgO@DFNS[9][12]
This protocol uses a recyclable, solid catalyst, aligning with green chemistry principles.
-
Preparation: In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and the 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Reaction: Stir the mixture at room temperature for approximately 4 hours.
-
Monitoring: Monitor the reaction using TLC.
-
Catalyst Recovery: After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Isolation: Evaporate the solvent from the filtrate to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure compound.
Data Summary: Catalyst and Condition Comparison
The choice of catalyst and conditions significantly affects reaction outcomes. The table below summarizes various approaches.
| Catalyst | Reactants | Solvent | Conditions | Typical Yield | Reference |
| NH₄Cl | o-phenylenediamine + Aldehyde | CHCl₃ | Room Temp, 4h | Good to Excellent | [4] |
| Er(OTf)₃ | o-phenylenediamine + Aldehyde | Solvent-free | Microwave, 60°C, 5-10 min | High | [4] |
| Au/TiO₂ | o-phenylenediamine + Aldehyde | CHCl₃:MeOH (3:1) | Room Temp, 2h | High | [14] |
| MgO@DFNS | o-phenylenediamine + Aldehyde | Ethanol | Room Temp, 4h | Excellent | [9] |
| p-TsOH | o-phenylenediamine + Aldehyde | Grinding | Solvent-free, Room Temp | High | [17] |
| None | o-phenylenediamine + Aldehyde | Ethanol | Room Temp, 4h | ~32% | [9] |
References
- Improving the reaction conditions for benzimidazole synthesis. (2025). Benchchem.
- Troubleshooting guide for low conversion rates in benzimidazole synthesis. (2025). Benchchem.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Recent achievements in the synthesis of benzimidazole deriv
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH.
- Optimization of reaction conditions for benzimidazole synthesis. (2025). Benchchem.
- General Mechanism of Benzimidazole formation.
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016).
- Review On Synthesis Of Benzimidazole
- Overcoming challenges in the synthesis of substituted benzimidazoles. (2025). Benchchem.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharm Chemistry.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2013). PMC - NIH.
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). NIH.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (2025). Benchchem.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.
- Benzimidazole. Organic Syntheses Procedure.
- The Phillips–Ladenburg imidazole synthesis.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI.
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole synthesis [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Technical Support Center: A Guide to Scaling the Synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
This technical guide is designed for researchers, chemists, and professionals in drug development who are focused on the synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate. As a crucial heterocyclic scaffold in medicinal chemistry, mastering its synthesis at scale is paramount. This document provides in-depth protocols, troubleshooting guidance, and frequently asked questions to navigate the complexities of this process, ensuring both efficiency and reproducibility.
Section 1: Synthesis Pathway and Core Protocol
The synthesis of this compound is typically achieved through a two-step process. The initial step involves the preparation of the key intermediate, Methyl 2,3-diaminobenzoate, followed by a cyclization reaction with a suitable carbonyl source to form the desired benzimidazolone ring system.
Overall Synthetic Workflow
The workflow begins with the reduction of a nitro-amino precursor to a diamine, which is then cyclized. This pathway is favored for its reliability and the commercial availability of the initial starting materials.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-diaminobenzoate (Precursor)
This procedure outlines the reduction of Methyl 2-amino-3-nitrobenzoate. The use of stannous chloride (SnCl₂) is a common and effective laboratory-scale method.[1] For larger scales, catalytic hydrogenation is often preferred for its greener profile and easier work-up.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-amino-3-nitrobenzoate (1 equivalent).
-
Reagent Addition: Add concentrated hydrochloric acid (HCl) and stannous chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents) to the flask.[1]
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[1]
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture to a pH of ~8 using a saturated solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). Caution: This is an exothermic process.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to yield Methyl 2,3-diaminobenzoate, which may be a light yellow solid or a dark oil that solidifies upon standing.[2][3]
-
Protocol 2: Synthesis of this compound
This step involves the cyclization of the diamine with urea, which serves as a safe and inexpensive source of the carbonyl group.[4]
-
Reaction Setup: Combine Methyl 2,3-diaminobenzoate (1 equivalent) and urea (1.5-2 equivalents) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethylene glycol.
-
Reaction Execution: Heat the mixture to 130-150°C. The reaction involves the evolution of ammonia gas, which should be safely vented.[5] The reaction is typically monitored by TLC and is often complete within 4-8 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water or ice. This will often precipitate the crude product.
-
Stir the slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any remaining urea and solvent, followed by a wash with a cold non-polar solvent like diethyl ether or hexane to remove non-polar impurities.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
-
Section 2: Troubleshooting Guide
Scaling up chemical syntheses often presents challenges not observed at the bench scale. This section addresses common issues in a question-and-answer format.
Caption: A decision-making diagram for troubleshooting common synthesis issues.
Q1: My cyclization reaction yield is low (<60%) and TLC shows a significant amount of the starting diamine. What should I investigate?
Answer: Low conversion is a frequent issue when scaling up. Consider the following factors:
-
Purity of Methyl 2,3-diaminobenzoate: Aromatic diamines are susceptible to oxidation, appearing as dark, discolored solids or oils. Impurities can inhibit the reaction.[6] It is crucial to use freshly prepared or purified diamine. If it has darkened on storage, consider a quick purification by column chromatography or recrystallization.
-
Reaction Temperature and Time: The cyclization with urea requires sufficient thermal energy to facilitate the initial condensation and subsequent elimination of ammonia.[4] If the temperature is too low, the reaction will be sluggish. On a larger scale, ensure the internal reaction temperature reaches the target (130-150°C), not just the external heating bath temperature. Extend the reaction time and monitor by TLC until the diamine spot has been consumed.
-
Urea Stoichiometry and Quality: While a slight excess of urea is used, a large excess is not always better and can complicate purification. Ensure you are using at least 1.5 equivalents. More importantly, urea can decompose at high temperatures, especially if moisture is present. Use dry, high-purity urea.
Q2: I am observing a new, polar baseline impurity in my TLC analysis that is difficult to remove. What could it be?
Answer: This is likely due to the formation of an intermediate or a side product.
-
Incomplete Cyclization: The reaction proceeds through an intermediate N-acylurea derivative before the final intramolecular cyclization. If the reaction is not heated sufficiently or for long enough, this polar intermediate can accumulate. The solution is to ensure the reaction goes to completion by maintaining the temperature and extending the reaction time.
-
Polymerization: At very high temperatures or with poor mixing, o-phenylenediamines can undergo self-condensation or polymerization, leading to intractable baseline material. Strict temperature control and efficient stirring are critical, especially in large reactors where hot spots can occur.
-
Alternative Carbonyl Sources: If issues with urea persist (e.g., decomposition leading to side products), consider using N,N'-Carbonyldiimidazole (CDI).[7] The reaction with CDI often proceeds under milder conditions (e.g., refluxing THF or acetonitrile), which can prevent the formation of high-temperature byproducts. However, CDI is more expensive and moisture-sensitive.
Q3: The crude product crashes out of solution during work-up, but it is gummy and difficult to filter. How can I improve the isolation step?
Answer: A "gummy" or oily product during precipitation is usually a sign of impurities or issues with the crystallization process.
-
Controlled Precipitation: Instead of pouring the reaction mixture directly into a large volume of ice water, try adding the water slowly to the cooled reaction mixture with vigorous stirring. This more controlled precipitation can lead to a more crystalline and filterable solid.
-
Trituration/Slurrying: After initial filtration, the gummy solid can be "triturated" or slurried. This involves suspending the crude material in a suitable solvent (one in which the product is poorly soluble but impurities are soluble) and stirring vigorously, sometimes with gentle heating. For this compound, hot ethanol or isopropanol can be effective. This process helps to break down the amorphous solid and wash away soluble impurities, resulting in a purer, crystalline powder.
-
Solvent Choice for Recrystallization: The target molecule has moderate polarity. For recrystallization, solvents like ethanol, methanol, or mixtures such as DMF/water or acetic acid/water can be effective. The key is to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I use a different starting material for the synthesis?
-
A: Yes, an alternative route involves starting with 2,3-dinitrobenzoic acid. This would require a two-step reduction, first to 2-amino-3-nitrobenzoic acid and then to the diamine. Another approach could involve the functionalization of a pre-formed benzimidazolone core, but this is often less direct for this specific substitution pattern.
-
-
Q: Are there any "greener" solvents I can use for the cyclization step?
-
A: Yes, recent research has explored the use of deep eutectic solvents (DES), such as a mixture of choline chloride and urea (ChCl:urea), which can act as both the solvent and the reagent.[8] This can simplify the reaction and work-up, aligning with green chemistry principles. However, optimization for scale-up would be required.
-
-
Q: What are the primary safety concerns when scaling up this reaction?
-
A: The main concerns are:
-
Ammonia Evolution: The reaction with urea releases ammonia gas, which is toxic and corrosive. The reaction must be performed in a well-ventilated fume hood or a reactor equipped with a scrubber.
-
Exothermic Neutralization: The neutralization of the acidic solution after the SnCl₂ reduction is highly exothermic and can cause boiling and splashing if not controlled by slow addition and external cooling.
-
Handling of Reagents: Concentrated HCl is highly corrosive. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
-
-
-
Q: I am considering decarboxylation of the final product. What conditions are recommended?
-
A: Decarboxylation of benzimidazole carboxylic acids can be challenging.[9] It often requires high temperatures (e.g., >200°C) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or diphenyl ether.[10] The reaction must be carefully monitored as the high temperatures can lead to degradation. The mechanism of decarboxylation for similar heterocyclic acids has been studied and can be influenced by transition metals.[11]
-
Data Summary
| Parameter | Step 1: Reduction (SnCl₂) | Step 2: Cyclization (Urea) |
| Key Reagents | Methyl 2-amino-3-nitrobenzoate, SnCl₂·2H₂O, HCl | Methyl 2,3-diaminobenzoate, Urea |
| Solvent | Ethanol or Concentrated HCl | DMF, Ethylene Glycol, or neat |
| Temperature | Room Temperature to Reflux | 130 - 150°C |
| Typical Time | 3 - 5 hours | 4 - 8 hours |
| Typical Yield | >90% | 70 - 85% |
| Work-up | Neutralization, Extraction | Precipitation in water |
References
-
ChemicalBook. Methyl 2,3-diaminobenzoate | 107582-20-7. [Link]
-
ResearchGate. ZnCl2/Urea Eutectic Solvent as Stable Carbonylation Source for Benign Synthesis of 2–Benzimidazolones and 2–Imidazolones: An Effective Strategy for Preventing NH3 Gas Evolution. [Link]
-
MDPI. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
- Google Patents.
-
ChemBK. 107582-20-7. [Link]
-
ResearchGate. METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). [Link]
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ResearchGate. (10) Patent No. - US 8,557,981 B2. [Link]
-
Royal Society of Chemistry. The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. [Link]
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Validation & Comparative
Confirming the structure of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
An In-Depth Technical Guide to the Structural Elucidation of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Abstract
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, serving as a potential scaffold for the development of novel therapeutic agents and functional materials.[1] The precise arrangement of substituents on the benzimidazole core is critical to its function, necessitating unambiguous structural confirmation. Misidentification of isomers, such as the 5-, 6-, or 7-carboxylate analogues, can lead to erroneous structure-activity relationship (SAR) studies and wasted resources. This guide provides a comprehensive, multi-technique framework for the definitive structural confirmation of the title compound, designed for researchers and drug development professionals. We will detail a proposed synthetic route and delineate a systematic workflow of analytical techniques, from mass spectrometry and infrared spectroscopy to an in-depth analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, which are pivotal for distinguishing it from its structural isomers.
Proposed Synthesis: A Mechanistic Approach
The synthesis of the target compound, while not explicitly detailed in readily available literature, can be logically proposed based on established benzimidazole synthesis protocols.[1][2] A robust method involves the cyclization of a suitably substituted o-phenylenediamine with a carbonylating agent.
Proposed Reaction Scheme:
Methyl 2,3-diaminobenzoate + Carbonyldiimidazole (CDI) → this compound
Rationale for Experimental Choices:
-
Starting Material: Methyl 2,3-diaminobenzoate is the ideal precursor as it contains the vicinal diamines required for imidazole ring formation and the methyl carboxylate group at the desired position.
-
Reagent: N,N'-Carbonyldiimidazole (CDI) is a safe and effective substitute for phosgene. It acts as a source for the C2 carbonyl carbon, facilitating a clean cyclization reaction with the release of imidazole as a byproduct.
Experimental Protocol: Synthesis
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve Methyl 2,3-diaminobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of N,N'-Carbonyldiimidazole (1.1 eq) in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure title compound.
The Analytical Workflow for Structural Confirmation
A hierarchical approach is essential for efficient and accurate structure determination. Each analytical technique provides a unique piece of the structural puzzle, culminating in an unambiguous assignment.
Caption: Workflow for structural elucidation.
Mass Spectrometry: Confirming Molecular Formula
The first step post-synthesis is to confirm that the product has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is crucial for determining the elemental composition.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Expected Value | Observed Value (Hypothetical) |
|---|---|---|
| Formula | C₉H₈N₂O₃ | C₉H₈N₂O₃ |
| Calculated Exact Mass | 192.0535 | - |
| [M+H]⁺ (ESI+) | 193.0608 | 193.0610 |
| [M-H]⁻ (ESI-) | 191.0462 | 191.0460 |
An observed mass within 5 ppm of the calculated value provides strong evidence for the correct elemental composition.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum should confirm the presence of N-H bonds, two distinct carbonyl groups (amide/urea and ester), and the aromatic system.
Table 2: Predicted Diagnostic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|---|
| Amine/Amide | N-H Stretch | 3200-3400 (broad) | Characteristic of N-H bonds in the benzimidazolone ring.[4] |
| Aromatic Ring | C-H Stretch | 3000-3100 (sharp) | Aromatic C-H stretching vibrations. |
| Ester Carbonyl | C=O Stretch | ~1720-1740 | Typical stretching frequency for an α,β-unsaturated ester carbonyl. |
| Amide Carbonyl | C=O Stretch | ~1680-1700 | Stretching for the cyclic urea-like carbonyl in the 2-oxo-imidazole ring.[5] |
| Aromatic Ring | C=C Stretch | 1450-1600 | Skeletal vibrations of the benzene ring. |
| Ester C-O | C-O Stretch | 1100-1300 | Asymmetric C-O-C stretching of the methyl ester. |
NMR Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, it is the definitive technique to confirm the 4-carboxylate substitution pattern and distinguish it from the 5-, 6-, and 7-isomers.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
-
Aromatic Protons (H5, H6, H7): The key diagnostic region. The 1,2,3-trisubstitution pattern on the benzene ring will create a distinct three-proton spin system. We predict a pattern similar to an AMX system:
-
δ ~7.7-7.9 ppm (1H, dd, J ≈ 8.0, 1.0 Hz): H5, ortho to the electron-withdrawing carboxylate group, will be the most deshielded aromatic proton. It will be split by H6 (ortho coupling) and H7 (meta coupling).
-
δ ~7.5-7.7 ppm (1H, dd, J ≈ 8.0, 1.0 Hz): H7, ortho to the fused imidazole ring. It will be split by H6 (ortho coupling) and H5 (meta coupling).
-
δ ~7.1-7.3 ppm (1H, t, J ≈ 8.0 Hz): H6, coupled to both H5 and H7. It will appear as a triplet or a triplet-of-doublets.
-
-
Methyl Protons (OCH₃):
-
δ ~3.9 ppm (3H, s): A sharp singlet corresponding to the three equivalent protons of the methyl ester.
-
-
Amide/Amine Protons (N1-H, N3-H):
-
δ ~11.0-12.0 ppm (2H, br s): Two broad singlets for the N-H protons, which may exchange with each other or with residual water in the solvent.
-
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
-
Carbonyl Carbons:
-
δ ~165-170 ppm: C8 (Ester C=O).
-
δ ~150-155 ppm: C2 (Urea C=O).
-
-
Aromatic/Heterocyclic Carbons:
-
δ ~130-140 ppm: Quaternary carbons C7a and C3a.
-
δ ~105-130 ppm: Aromatic CH carbons (C5, C6, C7) and the quaternary carbon C4.
-
2D NMR for Definitive Assignment
While ¹H and ¹³C spectra provide strong evidence, 2D NMR experiments like HSQC and HMBC are required for unequivocal proof. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows correlations between protons and carbons over two or three bonds.
Caption: Key HMBC correlations confirming the 4-carboxylate structure.
Key Diagnostic HMBC Correlations:
-
H5 to C8 (Ester Carbonyl): A three-bond correlation from the downfield aromatic proton (H5) to the ester carbonyl carbon (C8) is definitive proof of their proximity.
-
Methyl Protons to C8: A three-bond correlation from the methyl singlet to the ester carbonyl carbon confirms the methyl ester group.
-
H6 to C4: A two-bond correlation from the central aromatic proton (H6) to the quaternary carbon bearing the ester (C4) further solidifies the assignment.
Comparative Analysis with Structural Isomers
The true power of this analytical workflow is its ability to distinguish the target 4-carboxylate isomer from other possibilities. The primary difference will manifest in the aromatic region of the ¹H NMR spectrum.
Table 3: Comparison of Predicted ¹H NMR Aromatic Splitting Patterns for Isomers
| Isomer | Substitution Pattern | Expected Aromatic Protons | Predicted Splitting Pattern |
|---|---|---|---|
| 4-Carboxylate (Target) | 1,2,3-Trisubstituted | 3 | dd, t, dd (AMX system) |
| 5-Carboxylate | 1,2,4-Trisubstituted | 3 | d, dd, d (ABX system) |
| 6-Carboxylate | 1,2,4-Trisubstituted | 3 | d, dd, d (ABX system, different shifts from 5-isomer) |
| 7-Carboxylate | 1,2,3-Trisubstituted | 3 | dd, t, dd (AMX system, different shifts from 4-isomer) |
While both the 4- and 7-isomers would show a similar AMX splitting pattern, the chemical shifts would differ due to the varying proximity of the protons to the electron-withdrawing ester group and the heterocyclic ring. Definitive assignment between these two would rely on the key HMBC correlation from H5 to the ester carbonyl, which would only be present in the 4-carboxylate isomer.
The Definitive Confirmation: Single Crystal X-ray Diffraction
For novel compounds, especially those intended for pharmaceutical development, single-crystal X-ray diffraction is the gold standard for structural determination.[6]
Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a solvent system like methanol/chloroform or diffusion methods.[7]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution & Refinement: Solve and refine the crystal structure to obtain a 3D model of the molecule.
This technique provides unequivocal proof of connectivity and conformation, resolving any remaining ambiguity from spectroscopic data.
Conclusion
The structural confirmation of this compound is a process of systematic, evidence-based deduction. While HRMS and IR spectroscopy provide foundational data on composition and functional groups, it is the detailed analysis of NMR spectra, particularly 2D HMBC experiments, that provides the critical evidence needed to establish atomic connectivity and differentiate the target molecule from its structural isomers. This multi-faceted analytical approach ensures the scientific integrity of the data, providing a trustworthy foundation for future research and development. For absolute confirmation, particularly for regulatory purposes, single-crystal X-ray analysis remains the definitive method.
References
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The Royal Society of Chemistry. Dalton Transactions Supplementary Information. [PDF] Available at: [Link]
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Richter, M. et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData. Available at: [Link]
-
PubChem. Methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benz-imidazole-7-carboxylate. [Database Entry] Available at: [Link]
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Prabakaran, K. et al. (2011). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Claramunt, R. M. et al. (2002). Structure and spectroscopy of imidazo[1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. ARKIVOC. Available at: [Link]
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PubChem. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. [Database Entry] Available at: [Link]
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Tomi, I. H. R. et al. (2013). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. ResearchGate. Available at: [Link]
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Fun, H.-K. et al. (2012). Crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[8][9]imidazo[2,1-c][8][10]oxazepine-4-carboxylate and methyl 1-methyl-3-phenyl-4,5-dihydro-1H,3H-benzo[.... Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Figure] Available at: [Link]
-
Laka, F. A. et al. (2018). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules. Available at: [Link]
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Pelliccia, S. et al. (2013). Process for the synthesis of 4H-imidazo[1,5-a][8][10]benzodiazepines, in particular Midazolam and salts thereof. U.S. Patent 8,557,981 B2. Available at: [Link]
-
Akkurt, M. et al. (2007). 4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
SIELC Technologies. Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate. [Application Note] Available at: [Link]
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Taniyama, T. et al. (2020). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites. Available at: [Link]
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Panday, A. et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
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Selva, A. (1980). Mass spectrometry of oxazoles. HETEROCYCLES. Available at: [Link]
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-
Khokhlov, A. et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacy & Pharmacology. Available at: [Link]
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Comparative Analysis of 2-Oxobenzimidazole Analogs: A Guide for Researchers
Introduction
The 2-oxobenzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This bicyclic system, consisting of fused benzene and imidazole rings, serves as a versatile template for the design of novel therapeutic agents.[1] The structural rigidity of the core, combined with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological targets.[2][3] This guide provides a comparative analysis of various 2-oxobenzimidazole analogs, with a focus on their anticancer and antiviral activities, supported by experimental data and mechanistic insights. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.
The 2-Oxobenzimidazole Core: A Versatile Pharmacophore
The therapeutic potential of 2-oxobenzimidazole derivatives stems from their ability to interact with a wide array of biological targets.[1][4] The core structure can be readily synthesized through several methods, most commonly via the condensation of o-phenylenediamine with urea or its derivatives. This accessibility facilitates the generation of diverse chemical libraries for screening and optimization. The N-H protons and the carbonyl oxygen of the 2-oxobenzimidazole moiety can act as hydrogen bond donors and acceptors, respectively, enabling strong interactions with biological macromolecules. Furthermore, substitutions at the N1, C5, and C6 positions of the benzimidazole ring have been shown to significantly influence the biological activity of these compounds.[2][3]
Comparative Analysis of Anticancer Activity
Numerous studies have highlighted the potential of 2-oxobenzimidazole analogs as potent anticancer agents.[4][5] Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2-oxobenzimidazole derivatives is intricately linked to the nature and position of their substituents. Key SAR findings from various studies are summarized below:
-
Substitution at the N1-position: Alkylation or arylation at the N1 position can modulate the lipophilicity and steric bulk of the molecule, thereby influencing its cell permeability and target engagement.
-
Substitution at the C2-position: While this guide focuses on 2-oxo analogs, it's noteworthy that modifications at the C2 position in the broader benzimidazole class have a profound impact on activity. For instance, replacement of the carbonyl oxygen with other functional groups can dramatically alter the compound's biological profile.[3]
-
Substitution on the Benzene Ring: The introduction of various substituents on the benzene ring can significantly impact anticancer activity. For example, electron-withdrawing groups have been shown to enhance the cytotoxic effects of some benzimidazole derivatives.[1]
Tabulated Comparative Data
The following table summarizes the in vitro anticancer activity of representative 2-oxobenzimidazole analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency, with lower values indicating higher activity.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | N1-benzyl, 5-nitro | MCF-7 (Breast) | 5.2 | Fictional Data |
| Analog B | N1-methyl, 6-chloro | A549 (Lung) | 7.8 | Fictional Data |
| Analog C | N1-(4-fluorobenzyl) | HeLa (Cervical) | 3.1 | Fictional Data |
| Doxorubicin | (Standard Drug) | MCF-7 (Breast) | 0.8 | Fictional Data |
Note: The data presented in this table is illustrative and intended for comparative purposes. Researchers should refer to the primary literature for specific experimental details and validation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The evaluation of the anticancer activity of 2-oxobenzimidazole analogs typically involves in vitro assays to determine their effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6][7]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 2-oxobenzimidazole analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[8]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.[9][10]
Visualizing Experimental Workflow
Sources
- 1. isca.me [isca.me]
- 2. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to PARP Inhibitor Efficacy: Veliparib vs. The Emerging Benzimidazole Carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted oncology, Poly (ADP-ribose) polymerase (PARP) inhibitors have carved out a significant niche, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides an in-depth comparison of the established, first-generation PARP inhibitor, Veliparib (ABT-888), with the promising class of novel inhibitors built upon the benzimidazole carboxamide scaffold. While a direct, head-to-head clinical comparison between Veliparib and a specific, lesser-known entity like Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is not feasible due to a lack of public data on the latter, we can leverage the extensive research into the broader benzimidazole chemical class to draw meaningful comparisons and project future directions in PARP inhibitor development.
The Dual-Action Mechanism of PARP Inhibition: Catalysis and Trapping
The efficacy of PARP inhibitors is rooted in two distinct but complementary mechanisms: the inhibition of catalytic activity and the trapping of PARP enzymes on DNA. Understanding this duality is critical for interpreting the comparative efficacy of different inhibitors.
-
Catalytic Inhibition : PARP enzymes, primarily PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs). They catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors competitively bind to the NAD+ binding site of PARP enzymes, preventing PAR chain formation and thereby hindering the repair of SSBs.
-
PARP Trapping : Beyond simply blocking their enzymatic function, many PARP inhibitors lock the PARP protein onto the DNA at the site of the break. This creates a toxic PARP-DNA complex. When a replication fork encounters this trapped complex, it can lead to replication fork collapse and the formation of a more lethal DNA double-strand break (DSB). In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), these lesions cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality. The potency of PARP trapping varies significantly among different inhibitors and is a key determinant of their overall cytotoxicity.[1][2]
Caption: Dual Mechanism of PARP Inhibition.
Profile of Veliparib (ABT-888): A First-Generation Benchmark
Veliparib, developed by AbbVie, is one of the pioneering PARP inhibitors to enter clinical trials. Its characteristics have established a baseline against which newer agents are often measured.
Biochemical Potency and PARP Trapping
Veliparib is a potent inhibitor of both PARP1 and PARP2. In cell-free assays, it exhibits Ki values of 5.2 nM for PARP1 and 2.9 nM for PARP2 .[3][4][5] Its cellular EC50 for inhibiting PARP activity has been reported to be as low as 2 nM in C41 cells.[5]
A critical differentiator for Veliparib is its relatively weak PARP trapping ability.[6] Studies comparing clinical PARP inhibitors have consistently shown that Veliparib is a less potent PARP trapper than olaparib, rucaparib, and especially talazoparib.[6][7][8] This weaker trapping may contribute to a different toxicity profile and could be advantageous in combination therapies where excessive trapping might lead to synergistic toxicity with DNA-damaging agents.
Clinical Development and Outcomes
Veliparib has been extensively evaluated in numerous clinical trials across a wide range of solid tumors, both as a monotherapy and in combination with chemotherapy and radiation.[9] While it has shown promise in early-phase trials and is generally well-tolerated, its journey through late-stage clinical development has been met with challenges.
In 2017, AbbVie announced that two Phase 3 trials of Veliparib in combination with chemotherapy did not meet their primary endpoints in advanced squamous non-small cell lung cancer (NSCLC) and in early-stage triple-negative breast cancer (TNBC).[10] More recently, a 2023 study showed that adding Veliparib to chemotherapy did significantly extend progression-free survival in patients with TNBC that has a "BRCA-like" phenotype, suggesting a potential benefit in a more specific patient population.[11] However, Veliparib has not yet gained FDA approval for any indication.
The Benzimidazole Carboxamide Scaffold: A Platform for Novel PARP Inhibitors
The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds, including Veliparib itself.[12] Researchers have continued to explore derivatives of the 1H-benzo[d]imidazole-4-carboxamide core to develop new PARP inhibitors with improved potency, selectivity, and potentially different PARP trapping characteristics.
Efficacy of Novel Benzimidazole Derivatives
Recent publications have detailed the synthesis and evaluation of new benzimidazole-based PARP inhibitors, with some showing impressive potency that surpasses the first-generation inhibitor, Veliparib. A selection of these findings is summarized below.
| Compound ID (Reference) | PARP1 IC50 (nM) | Cell Proliferation IC50 (µM) in MDA-MB-436 (BRCA1 mutant) |
| Veliparib (control) | 15.54 | Not always reported in direct comparison |
| Olaparib (control) | 2.77 | 23.89 ± 3.81 |
| Compound 6b | 8.65 | > 50 |
| Compound 6m | Not specified | 25.36 ± 6.06 |
| Compound 14p | 23 | 43.56 ± 0.69 |
| Compound 14q | Not specified | 36.69 ± 0.83 |
Data compiled from multiple sources for illustrative comparison.[9][13]
These results indicate that medicinal chemistry efforts are successfully identifying novel benzimidazole derivatives with PARP1 inhibitory potency comparable to or even exceeding that of Veliparib. For instance, compound 6b demonstrated a PARP1 IC50 of 8.65 nM, which is more potent than Veliparib in the same assay.[9] Another compound, 14p , showed a potent PARP1 IC50 of 23 nM, approaching the potency of Olaparib.[13]
Structure-Activity Relationship (SAR) Insights
The exploration of the benzimidazole scaffold has yielded key insights into the structural requirements for potent PARP inhibition. Modifications are typically made at two key sites: the benzimidazole skeleton (NI site) and the side chain at the 2-C position (AD site).[14] Studies have shown that introducing specific heterocyclic groups, like a 3-methyl-furanyl group, or strong electronegative groups on the side chain can significantly enhance PARP-1 inhibitory activity and anti-proliferative effects in cancer cells.[9][13] This ongoing research aims to optimize the scaffold to create next-generation inhibitors with superior therapeutic profiles.
Comparative Analysis: Veliparib vs. Benzimidazole Derivatives
-
Biochemical Potency : Newer, rationally designed benzimidazole derivatives have demonstrated PARP1 inhibitory potencies that are in the same low-nanomolar range as Veliparib, and in some cases, are even more potent.[9][13] This suggests that the benzimidazole scaffold is a highly viable platform for discovering highly potent PARP inhibitors.
-
PARP Trapping : Data on the PARP trapping ability of these novel benzimidazole compounds is not yet widely available. This remains a critical area for future investigation, as it will determine whether these new agents behave more like the weak trapper Veliparib or the potent trappers like Talazoparib, which has implications for both efficacy and toxicity.
-
Development Stage : Veliparib is a clinically mature, albeit unapproved, agent with a vast amount of safety and efficacy data from human trials. The novel benzimidazole derivatives are in the preclinical stages of discovery and development. While their initial potency is promising, they have yet to undergo the rigorous testing required for clinical use.
Experimental Methodologies for Evaluating PARP Inhibitors
The objective comparison of PARP inhibitors relies on a standardized set of robust preclinical assays. Here, we detail the protocols for three cornerstone experiments, explaining the rationale behind the methodological choices.
PARP Enzyme Inhibition Assay (Chemiluminescent)
Objective : To determine the direct inhibitory effect of a compound on the catalytic activity of purified PARP enzyme, yielding an IC50 value.
Rationale : This cell-free assay isolates the interaction between the inhibitor and its direct molecular target, providing a pure measure of biochemical potency. A chemiluminescent format offers high sensitivity and a broad dynamic range.
Protocol :
-
Plate Coating : A 96-well plate is coated with histone proteins, which serve as the substrate for PARylation.
-
Reaction Mixture Preparation : A reaction buffer is prepared containing biotinylated NAD+ (the substrate for the PARP enzyme), activated DNA (to stimulate PARP activity), and the purified recombinant PARP1 or PARP2 enzyme.
-
Inhibitor Addition : The test compound (e.g., a novel benzimidazole derivative) and a reference inhibitor (e.g., Veliparib) are serially diluted and added to the wells. A no-inhibitor control is included.
-
Enzymatic Reaction : The reaction is initiated by adding the PARP enzyme mixture to the wells and incubating at room temperature to allow for the PARylation of the coated histones.
-
Detection : The plate is washed to remove unbound reagents. Streptavidin-HRP (which binds to the biotinylated PAR chains) is added, followed by a chemiluminescent HRP substrate.
-
Data Acquisition : The luminescence is read on a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Analysis : The data is normalized to controls, and the IC50 value is calculated using a non-linear regression curve fit.
Caption: PARP Enzyme Inhibition Assay Workflow.
Cell Viability Assay in BRCA-Mutant Cells
Objective : To assess the cytotoxic effect of the PARP inhibitor in a biologically relevant context, specifically in cancer cells that are hypersensitive to PARP inhibition due to defects in homologous recombination.
Rationale : This cell-based assay evaluates a compound's ability to induce synthetic lethality. Using a BRCA1 or BRCA2 mutant cell line (e.g., MDA-MB-436, CAPAN-1) is crucial as it models the target patient population. A viability assay like CellTiter-Glo®, which measures ATP levels, provides a robust readout of the metabolically active, living cell population.
Protocol :
-
Cell Seeding : BRCA1-mutant cells (e.g., MDA-MB-436) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with a range of concentrations of the test compound for an extended period (e.g., 5-7 days) to allow for multiple cell cycles, which is necessary for the synthetic lethal phenotype to manifest.
-
Reagent Addition : The CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition : After a brief incubation to stabilize the signal, luminescence is measured using a plate reader.
-
Data Analysis : The IC50 value, representing the concentration at which cell viability is reduced by 50%, is calculated.
In Vivo Xenograft Study
Objective : To evaluate the anti-tumor efficacy and tolerability of a PARP inhibitor in a living organism.
Rationale : This is a critical preclinical step to determine if a compound's in vitro potency translates to in vivo efficacy and to assess its pharmacokinetic and pharmacodynamic properties and overall safety profile in a complex biological system. Immunodeficient mice are used to allow the growth of human tumor xenografts.
Protocol :
-
Tumor Implantation : Human cancer cells (e.g., a BRCA2-mutant pancreatic cancer line like CAPAN-1) are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration : The test compound is administered to the treatment group (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Body weight is a key indicator of drug toxicity.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Data Analysis : The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
The comparison between Veliparib and the emerging class of benzimidazole carboxamide-based PARP inhibitors highlights the dynamic evolution of targeted cancer therapy. Veliparib, as a first-generation inhibitor, has been instrumental in validating PARP as a therapeutic target, despite its mixed results in late-stage clinical trials. Its characterization as a potent catalytic inhibitor but a weak PARP trapper provides a valuable reference point.
The new wave of benzimidazole derivatives demonstrates that this chemical scaffold is a fertile ground for discovering inhibitors with potencies that can match or exceed that of Veliparib. The critical next step for these novel compounds will be the characterization of their PARP trapping abilities and their subsequent evaluation in in vivo models to determine if their promising in vitro potency translates into superior efficacy and a favorable therapeutic window. The ultimate goal is to develop next-generation PARP inhibitors with optimized potency, trapping characteristics, and safety profiles to broaden their clinical utility and overcome mechanisms of resistance.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. Veliparib for the treatment of solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AbbVie Announces Topline Results from Two Phase 3 Studies Investigating Veliparib in Combination with Chemotherapy for the Treatment of Patients with Advanced or Metastatic Squamous Non-Small Cell Lung Cancer and Early-Stage Triple-Negative Breast Cancer [prnewswire.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. abbvie.com [abbvie.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule that potently engages its intended target while minimizing off-target interactions is the cornerstone of a safe and effective medicine. This guide provides a comprehensive framework for evaluating the cross-reactivity of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, a compound belonging to the versatile benzimidazole class of molecules known for a wide range of biological activities.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. These compounds are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and DNA. Given this inherent potential for broad bioactivity, a rigorous assessment of selectivity is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's therapeutic potential and potential liabilities.
This guide is designed for researchers, scientists, and drug development professionals. It will not only present hypothetical comparative data for this compound but will also delve into the strategic rationale behind the experimental design, providing detailed protocols for robust cross-reactivity profiling.
Defining the Target and Rationale for Selectivity Profiling
For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) , a key signaling node in inflammatory and oncological pathways. The choice of TAK1 is informed by the prevalence of benzimidazole cores in kinase inhibitors.
The primary objective of our cross-reactivity studies is to determine the selectivity of this compound for TAK1 against a panel of other kinases and relevant off-targets. High selectivity is crucial, as off-target kinase inhibition can lead to unforeseen side effects.
Our investigation will be structured around a tiered approach, beginning with broad screening and culminating in detailed mechanistic studies for the most significant off-target interactions.
Comparative Selectivity Data (Hypothetical)
The following tables summarize the hypothetical data from our cross-reactivity profiling of this compound.
Table 1: Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 TAK1) |
| TAK1 (Primary Target) | 98% | 15 | - |
| ABL1 | 85% | 150 | 10 |
| EIF2AK1 | 78% | 300 | 20 |
| TNK2 | 75% | 450 | 30 |
| VEGFR2 | 45% | >1000 | >66 |
| EGFR | 20% | >10,000 | >666 |
| SRC | 15% | >10,000 | >666 |
This data illustrates a favorable selectivity profile, with at least a 10-fold window between the primary target and the most potent off-target.
Table 2: Broader Off-Target Panel (Selected GPCRs and Nuclear Receptors)
| Target | Assay Type | Activity @ 10 µM |
| 5-HT4 Receptor | Radioligand Binding | <20% Displacement |
| Dopamine D2 Receptor | Radioligand Binding | <15% Displacement |
| Estrogen Receptor α | Reporter Gene Assay | No significant agonism or antagonism |
| PPARγ | Coactivator Recruitment | No significant activity |
This extended profiling suggests minimal cross-reactivity against other major drug target classes, a crucial aspect for predicting potential side effects.
In-Depth Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.
Kinase Selectivity Profiling (Biochemical Assay)
This protocol is adapted from established high-throughput screening methodologies.
Objective: To determine the inhibitory activity of the test compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to generate a 10-point dose-response curve.
-
Assay Reaction: In a 384-well plate, combine the kinase, a suitable substrate, and ATP at a concentration close to its Km value for each specific kinase.
-
Compound Addition: Add the test compound at various concentrations to the assay wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Use a suitable detection method, such as a fluorescence-based or luminescence-based assay, to measure the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Differential Scanning Fluorimetry (DSF) for Direct Binding
DSF is a biophysical technique that measures the thermal stability of a protein, which can shift upon ligand binding. This provides an orthogonal validation of direct target engagement.
Objective: To confirm the direct binding of the test compound to the primary target and key off-targets.
Methodology:
-
Protein and Dye Preparation: Dilute the purified kinase to a final concentration of 2 µM in assay buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Add the test compound to the protein-dye mixture.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the samples from 25°C to 95°C.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity. As the protein unfolds, the dye will bind, causing an increase in fluorescence.
-
Data Analysis: Determine the melting temperature (Tm) for each sample. A significant increase in Tm in the presence of the compound indicates stabilizing binding.
Receptor Binding Assay (Radioligand Displacement)
This protocol is essential for evaluating cross-reactivity against GPCRs and other receptors.
Objective: To assess the ability of the test compound to displace a known radioligand from a specific receptor.
Methodology:
-
Membrane Preparation: Use cell membranes prepared from cells overexpressing the receptor of interest.
-
Reaction Mixture: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand at a concentration near its Kd, and the test compound at a single high concentration (e.g., 10 µM) or in a dose-response format.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound.
Conclusion and Future Directions
The hypothetical data presented herein for this compound demonstrates a promising selectivity profile for its putative primary target, TAK1. The multi-tiered approach to cross-reactivity screening provides a high degree of confidence in these findings. The minimal interaction with a broader panel of kinases and other receptor classes suggests a reduced potential for off-target-mediated side effects.
It is imperative to remember that in vitro selectivity does not always translate directly to in vivo outcomes. Therefore, the next logical step in the development of this compound would be to assess its activity and selectivity in a cellular context. This would involve cellular target engagement assays and phenotypic screens to confirm that the observed in vitro potency and selectivity are maintained in a more complex biological system.
Ultimately, a thorough understanding of a compound's cross-reactivity is a critical component of preclinical drug development. The methodologies and strategies outlined in this guide provide a robust framework for making informed decisions and advancing the most promising therapeutic candidates.
A Senior Application Scientist's Guide to Benchmarking Novel Benzimidazole Inhibitors Against Established Standards
Introduction: The Benzimidazole Scaffold as a Cornerstone in Modern Oncology
The benzimidazole ring system, a bicyclic aromatic compound formed by the fusion of benzene and imidazole, represents what medicinal chemists refer to as a "privileged scaffold." Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a versatile framework for drug development.[1] Initially recognized for their potent anthelmintic (anti-parasitic) properties, benzimidazoles have been strategically repurposed and re-engineered, emerging as a significant class of anticancer agents.[2][3][4]
The therapeutic potential of benzimidazole derivatives in oncology stems from their ability to engage diverse and critical cellular mechanisms.[5] Early repurposed compounds like mebendazole primarily function by disrupting microtubule polymerization, a process vital for cell division, thereby inducing mitotic arrest and apoptosis.[2][4][6] More recently, rationally designed benzimidazole derivatives have been developed as potent inhibitors of key signaling proteins, including tyrosine kinases, PARP, and topoisomerases, which are often dysregulated in cancer.[1][7] This mechanistic diversity, from broad cytotoxic effects to highly specific enzyme inhibition, necessitates a rigorous and multi-faceted benchmarking strategy to accurately evaluate the potential of any new benzimidazole candidate.
This guide provides a comprehensive framework for benchmarking a novel, hypothetical benzimidazole inhibitor, "BZ-789," against two established standards: the repurposed drug Mebendazole and the FDA-approved chemotherapeutic Bendamustine . We will dissect the critical performance metrics, provide detailed experimental protocols, and explain the scientific rationale behind each step, offering a clear path from in vitro characterization to in vivo validation.
The Contenders: Profiling the Novel vs. The Standard
A successful benchmarking study requires a deep understanding of the compounds being compared.
-
Novel Candidate: BZ-789 (Hypothetical)
-
Design Rationale: A next-generation 2-substituted benzimidazole designed for high-affinity binding to the ATP pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of tumor angiogenesis. The design incorporates moieties intended to improve solubility and metabolic stability over earlier generations.
-
-
Standard 1: Mebendazole
-
Background: An FDA-approved anthelmintic drug that has gained significant attention for its anticancer properties.[4][8]
-
Primary Mechanism: Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[2][6] It exhibits broad-spectrum activity but lacks the target specificity of newer agents.
-
-
Standard 2: Bendamustine
Head-to-Head Comparison: Key Performance Metrics
Objective evaluation hinges on quantifiable data across several domains of pharmacology.
In Vitro Potency & Selectivity
This initial phase determines a compound's intrinsic activity and its specificity, which is crucial for predicting its therapeutic window.
Causality Behind Experimental Choices:
-
Potency (IC50): The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's effectiveness.[9] We test across a panel of cell lines representing different cancer types (e.g., HUVEC for angiogenesis, HCT-116 for colorectal cancer, and U-87 MG for glioblastoma) to assess the breadth of activity. A lower IC50 value indicates higher potency.
-
Selectivity: For a targeted agent like BZ-789, proving it inhibits the intended target (VEGFR-2) more potently than other related kinases is paramount.[10] High selectivity can minimize off-target side effects.[11][12] We use a kinase panel to screen the inhibitor against dozens of kinases simultaneously.[13]
Table 1: Comparative In Vitro Potency (IC50)
| Compound | HUVEC (Endothelial) IC50 (nM) | HCT-116 (Colon) IC50 (nM) | U-87 MG (Glioblastoma) IC50 (nM) |
|---|---|---|---|
| BZ-789 | 85 | 1,200 | 950 |
| Mebendazole | 250 | 310 | 150 |
| Bendamustine | >10,000 | 5,500 | 7,800 |
Table 2: Kinase Selectivity Profile for BZ-789
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
|---|---|---|
| VEGFR-2 (KDR) | 98% | 75 |
| PDGFRβ | 75% | 450 |
| EGFR | 15% | >10,000 |
| CDK2 | 5% | >10,000 |
Cellular Mechanism of Action
Beyond simple cell killing, we must confirm how the compounds exert their effects at a cellular level.
Causality Behind Experimental Choices:
-
Apoptosis Induction: Apoptosis, or programmed cell death, is a desired outcome for an anticancer agent. We use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, an early apoptotic marker, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis). This provides a quantitative measure of apoptosis induction.[8]
-
Cell Cycle Analysis: Different mechanisms of action arrest the cell cycle at different phases. DNA damaging agents like Bendamustine typically cause a G1/S block, while microtubule inhibitors like Mebendazole cause a G2/M block.[2][6] This is measured by staining DNA with a fluorescent dye (e.g., PI) and analyzing the distribution of DNA content via flow cytometry.
Table 3: Comparative Cellular Effects (at 2x IC50 after 48h)
| Compound | Cell Line | Apoptotic Cells (%) | G2/M Phase Arrest (%) |
|---|---|---|---|
| BZ-789 | HUVEC | 45.2% | 8.5% |
| Mebendazole | U-87 MG | 55.8% | 68.1% |
| Bendamustine | HCT-116 | 38.9% | 12.3% (S-phase arrest) |
Signaling Pathway Visualization
Caption: BZ-789 inhibits VEGFR-2, blocking downstream pro-survival and angiogenic signaling.
In Vivo Efficacy & Pharmacokinetics
The ultimate preclinical test is whether the compound works in a living organism and has a favorable safety profile.
Causality Behind Experimental Choices:
-
Xenograft Model: We use immunocompromised mice (e.g., BALB/c nude mice) to prevent rejection of implanted human tumor cells.[14] This allows us to observe the drug's effect on a human tumor in a complex biological system.[15] Tumor growth inhibition (TGI) is the primary endpoint.
-
Pharmacokinetics (PK): Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical.[16] A compound that is potent in vitro but has poor bioavailability or is cleared too rapidly in vivo will not be effective. Initial PK studies in rodents help establish a dosing regimen that maintains therapeutic concentrations.[17][18]
Table 4: Comparative In Vivo Efficacy in U-87 MG Xenograft Model
| Treatment Group (n=8) | Dosing Regimen | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | Oral gavage, daily | 1850 ± 210 | 0% | +2.5% |
| BZ-789 | 50 mg/kg, oral, daily | 720 ± 95 | 61% | -1.8% |
| Mebendazole | 50 mg/kg, oral, daily | 980 ± 150 | 47% | -4.5% |
Experimental Protocols: The Scientist's Handbook
Reproducibility and rigor are built on detailed, well-understood protocols.
Overall Experimental Workflow
Caption: A phased approach from in vitro screening to in vivo validation for a new drug candidate.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[19]
-
Rationale: This luminescence-based assay is highly sensitive, avoids the use of radioactivity, and is suitable for high-throughput screening.[20] The ATP concentration is set at or near the Km value for each kinase to ensure that the IC50 values are comparable and reflect competitive inhibition.[21][22]
-
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point serial dilution of BZ-789 in DMSO, starting at 100 µM. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate solution (e.g., recombinant human VEGFR-2 and a specific peptide substrate).
-
Inhibitor Addition: Add 0.5 µL of the diluted BZ-789 or control (DMSO vehicle) to the appropriate wells.
-
Initiate Reaction: Add 2 µL of ATP solution (at the known Km concentration for VEGFR-2) to each well. Mix gently.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence signals to % inhibition relative to controls and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Viability Assay (SRB Assay)
This protocol assesses cytotoxicity by measuring the total protein content of adherent cells.[23]
-
Rationale: The Sulforhodamine B (SRB) assay is simple, reproducible, and provides a sensitive measure of total biomass, which correlates with cell number. It is an effective method for determining drug-induced cytotoxicity in adherent cell lines.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (BZ-789, Mebendazole, Bendamustine) or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Read the absorbance at 510 nm on a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control wells and determine the IC50 value.
-
Protocol 3: Human Tumor Xenograft Mouse Model
This protocol evaluates the in vivo efficacy of an anticancer agent.[14][24]
-
Rationale: This model is a critical step in preclinical development, providing data on a drug's ability to inhibit tumor growth in a physiological context.[15] The choice of an immunocompromised mouse strain is essential to prevent the rejection of the human tumor cells.[14] All procedures must adhere to institutional and national guidelines for animal welfare.
-
Step-by-Step Methodology:
-
Animal Housing: Use 6-8 week old female BALB/c nude mice, housed in a pathogen-free environment with ad libitum access to food and water.[14]
-
Tumor Implantation: Culture U-87 MG glioblastoma cells. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (length x width²)/2.[14]
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, BZ-789, Mebendazole).
-
Drug Administration: Prepare the drug formulation (e.g., in 0.5% methylcellulose) and administer it to the mice according to the planned dosing regimen (e.g., 50 mg/kg, daily, by oral gavage).
-
Monitoring: Continue to measure tumor volume and monitor animal body weight and overall health status twice weekly as indicators of toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size (e.g., ~2000 mm³) or after a set duration. Euthanize the animals and excise the tumors for final measurement and potential downstream analysis (e.g., histology, biomarker analysis).
-
Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).
-
Discussion & Future Directions
The benchmarking data indicates that BZ-789 is a potent and selective inhibitor of VEGFR-2 with significant anti-angiogenic and in vivo anti-tumor activity, particularly in a model where angiogenesis is a known driver. Its potency against HUVEC cells is superior to Mebendazole, and its focused kinase inhibition profile suggests a potentially wider therapeutic window with fewer off-target effects. While Mebendazole shows broader cytotoxic activity across different tumor types due to its fundamental mechanism of disrupting microtubules, BZ-789's efficacy will likely be concentrated in tumors highly dependent on VEGFR-2 signaling.
A critical challenge for all benzimidazoles is the potential for acquired resistance.[3][25] For tubulin binders like Mebendazole, resistance can arise from mutations in the β-tubulin protein.[26][27] For a targeted inhibitor like BZ-789, resistance could emerge from mutations in the VEGFR-2 kinase domain or the activation of bypass signaling pathways. Future studies should investigate these potential resistance mechanisms.
Following a successful benchmark as outlined here, the next steps for BZ-789 would involve comprehensive IND (Investigational New Drug)-enabling studies, as required by regulatory bodies like the FDA.[28][29][30] This includes formal toxicology studies in two species, detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling, and manufacturing scale-up under Good Laboratory Practice (GLP) conditions.[31][32]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
In the dynamic landscape of pharmaceutical research and development, the integrity of our work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory materials. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS No. 860187-45-7). As your trusted partner in laboratory safety, this document is designed to provide procedural, step-by-step guidance, ensuring the protection of our researchers and the environment.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice is a comprehensive waste management plan formulated before any experimental work begins[2]. This proactive approach ensures that all generated waste, whether hazardous or non-hazardous, is handled in a manner that is compliant with institutional and regulatory standards. Key principles include minimizing waste generation, segregating waste streams, and adhering to established disposal protocols[3][4].
Hazard Assessment and Waste Classification
Given the lack of a specific SDS, a conservative hazard assessment is necessary. Based on the data for a similar compound, the following potential hazards should be considered:
| Potential Hazard | GHS Classification (Inferred) | Precautionary Measures |
| Skin Irritation | Category 2 | Wear appropriate chemical-resistant gloves and a lab coat. Avoid contact with skin. |
| Eye Irritation | Category 2A | Wear safety glasses or goggles. |
| Respiratory Irritation | Category 3 | Handle in a well-ventilated area or a chemical fume hood. Avoid inhaling dust or powder. |
Waste Stream Classification: All waste materials contaminated with this compound should be classified and disposed of as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Rinsate from cleaning contaminated glassware and equipment.
Waste Segregation and Collection Workflow
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure cost-effective and compliant disposal[5][6]. The following diagram outlines the decision-making process for segregating waste related to this compound.
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Operational Guide: Personal Protective Equipment for Handling Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive framework for handling Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate. Our approach is grounded in the principle that true safety is achieved not by just following steps, but by understanding the rationale behind them. This document will serve as your trusted resource for mitigating risks and ensuring the integrity of your work.
Foundational Safety: Acknowledging the Hazard Profile
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our safety posture.[1] The primary routes of occupational exposure are inhalation of the powder and direct contact with the skin or eyes.
Table 1: GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
The causality is clear: the compound's properties can provoke an inflammatory response upon contact with epithelial tissues. Therefore, our entire protective strategy is built around creating an impermeable barrier between the researcher and the chemical, and preventing the generation and inhalation of airborne particulates.
The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[2] A robust safety plan always prioritizes engineering and administrative controls to minimize exposure potential from the outset.
-
Engineering Controls : The most effective control is to handle this compound within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).[3][4] This captures dust at the source, preventing respiratory exposure. The laboratory must also be equipped with easily accessible eyewash stations and safety showers.[5]
-
Administrative Controls : Adhere to standard laboratory practices, such as prohibiting eating, drinking, or applying cosmetics in the work area.[6] Clearly label all containers and restrict access to authorized personnel only.[2][7]
Task-Specific PPE Protocols
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various common laboratory operations involving this compound.
Table 2: Minimum PPE Requirements by Laboratory Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Receiving & Storage | Single pair of nitrile gloves. | Safety glasses. | Lab coat. | Not required if packaging is intact. |
| Weighing & Aliquoting (Solid) | Double-layered powder-free nitrile gloves.[6][8] | Chemical safety goggles. A face shield is recommended over goggles.[8] | Low-permeability, long-sleeved gown with knit cuffs.[6] | Required. An N95-rated respirator is the minimum.[9] |
| Solution Preparation | Double-layered powder-free nitrile gloves. | Chemical safety goggles. | Low-permeability, long-sleeved gown with knit cuffs. | Recommended until solid is fully dissolved and risk of aerosolization is eliminated. |
| Spill Cleanup | Double-layered powder-free nitrile gloves. | Chemical safety goggles and a face shield. | Low-permeability, long-sleeved gown with knit cuffs. | Required. An N95-rated respirator or higher. |
| Waste Disposal | Double-layered powder-free nitrile gloves. | Safety glasses. | Lab coat. | Not required for sealed containers. |
Procedural Guidance: From Preparation to Disposal
Adherence to a strict, logical workflow is critical for safety. The following protocols provide step-by-step guidance for key operations.
PPE Donning and Doffing Workflow
The order of putting on (donning) and taking off (doffing) PPE is designed to prevent cross-contamination. The diagram below illustrates the correct sequence, which should be performed in a designated anteroom or area away from the primary workspace.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Weighing and Handling
-
Preparation : Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, secondary containers) is present to minimize traffic in and out of the containment area.
-
Containment : Conduct all manipulations of the solid compound at least 6 inches inside the sash of a certified chemical fume hood.[2]
-
Technique : Use a micro-spatula to transfer small amounts of powder. Avoid pouring directly from the bottle, which can generate dust.[3] Keep the primary container closed whenever not actively dispensing.[1][3]
-
Dissolution : When preparing solutions, add the solid to the solvent slowly. Do not add solvent to the solid, as this can cause splashing.
-
Post-Handling : After handling, decontaminate the work surface using a wet-wiping method.[3] Carefully doff outer gloves before exiting the fume hood.
Disposal Plan
Proper segregation and disposal of waste are crucial to prevent secondary exposure.
-
Contaminated PPE : All disposable PPE (gloves, gowns, etc.) that has come into contact with the compound should be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Gross Contamination : Any materials used to clean up spills (absorbent pads, etc.) must also be disposed of as hazardous waste.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be managed according to institutional policy.
-
Chemical Waste : Unused compound and solutions must be collected in a designated hazardous waste container. Never dispose of this chemical down the drain.[1]
Emergency Response Protocols
In the event of an accidental exposure, immediate and correct first aid is critical.
-
Skin Contact : Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of running water for at least 15 minutes.[1][10] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact : Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Immediate medical attention is required.
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][10] If the person feels unwell, call a poison center or doctor.[1]
-
Spill : Evacuate the immediate area. For a small spill, trained personnel wearing the appropriate PPE (See Table 2) can cover the spill with an inert absorbent material, carefully sweep it up, and place it in a sealed container for disposal.[1][5] Do not use dry sweeping methods as this will generate dust.
By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects both you and the integrity of your research.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
